4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid
Description
Properties
IUPAC Name |
4-[(2,5-dimethylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-3-4-11(2)14(9-10)21(19,20)16-13-7-5-12(6-8-13)15(17)18/h3-9,16H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFQTAXIYWVXQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359648 | |
| Record name | 4-[(2,5-Dimethylbenzene-1-sulfonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126146-01-8 | |
| Record name | 4-[(2,5-Dimethylbenzene-1-sulfonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid, a molecule of interest in medicinal chemistry and drug development. This document outlines the reaction pathway, provides a comprehensive experimental protocol, and summarizes key quantitative data to facilitate its synthesis in a laboratory setting.
Synthetic Pathway
The synthesis of this compound is achieved through a nucleophilic substitution reaction. The primary amino group of 4-aminobenzoic acid acts as a nucleophile, attacking the electrophilic sulfur atom of 2,5-dimethylbenzenesulfonyl chloride. This reaction forms a stable sulfonamide bond, yielding the desired product. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials:
-
4-Aminobenzoic acid
-
2,5-Dimethylbenzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Water (distilled or deionized)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzoic acid (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Cool the solution to 0°C using an ice bath. To the stirred solution, add pyridine (1.2 equivalents) dropwise.
-
Addition of Sulfonyl Chloride: Dissolve 2,5-dimethylbenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel. Add the sulfonyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound as a solid.
-
Characterization: The final product should be characterized by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
Data Presentation
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction | Key Physical Data (Expected) |
| 4-Aminobenzoic acid | 150-13-0 | C₇H₇NO₂ | 137.14 | Starting Material (Nucleophile) | M.P.: 187-189 °C |
| 2,5-Dimethylbenzenesulfonyl chloride | 6331-50-6 | C₈H₉ClO₂S | 204.67 | Starting Material (Electrophile) | M.P.: 49-51 °C |
| This compound | 126144-33-8 | C₁₅H₁₅NO₄S | 305.35 | Final Product | M.P.: >250 °C (decomposes) |
Mandatory Visualizations
Caption: Detailed experimental workflow for the synthesis of the target molecule.
An In-depth Technical Guide to the Physicochemical Properties of 4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid is a sulfonamide derivative of benzoic acid. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by both sulfonamides and benzoic acid derivatives. The physicochemical properties of this compound are fundamental to understanding its behavior in chemical and biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential therapeutic applications and formulation development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its synthesis.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various experimental and biological settings.
| Property | Value | Reference(s) |
| IUPAC Name | 4-[(2,5-dimethylphenyl)sulfonylamino]benzoic acid | |
| CAS Number | 126146-01-8 | [1] |
| Molecular Formula | C₁₅H₁₅NO₄S | [1] |
| Molecular Weight | 305.35 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | Not experimentally determined. | |
| Boiling Point | 513.2 °C at 760 mmHg (Predicted) | |
| Density | 1.365 g/cm³ (Predicted) | |
| Solubility | Poorly soluble in water (predicted). Soluble in many organic solvents (predicted based on structure). | [2] |
| pKa | Not experimentally determined. | |
| logP (XLogP3) | 3.956 (Calculated) | |
| Flash Point | 264.2 °C (Predicted) | |
| Vapor Pressure | 2.33E-11 mmHg at 25°C (Predicted) | |
| Polar Surface Area (PSA) | 91.85 Ų |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on standard laboratory techniques for organic compounds.
Melting Point Determination
The melting point of a solid is a measure of its purity and can be used for identification.
Figure 1: Workflow for Melting Point Determination.
Solubility Determination
Understanding the solubility of a compound in various solvents is critical for reaction setup, purification, and formulation.
Figure 2: Workflow for Solubility Determination.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, both the carboxylic acid and the sulfonamide proton can exhibit acidic properties.
Figure 3: Workflow for pKa Determination via Potentiometric Titration.
LogP Determination (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its ADME properties.
References
Technical Guide: 4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid (CAS No. 126146-01-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid is a chemical compound with the CAS number 126146-01-8.[1] This technical guide provides a summary of the available information on this molecule, including its chemical and physical properties, safety data, and a generalized experimental protocol for its synthesis based on related compounds. Due to the limited publicly available data on this specific molecule, this guide also presents a hypothetical experimental workflow for its biological evaluation, drawing upon methodologies used for structurally similar benzoic acid derivatives.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 126146-01-8 | [1] |
| Molecular Formula | C₁₅H₁₅NO₄S | [1] |
| Molecular Weight | 305.35 g/mol | [1] |
| Purity | 96% (typical) | [1] |
Safety Information
The following safety information is derived from available Safety Data Sheets (SDS) for similar chemical compounds. It is essential to handle this compound with appropriate laboratory precautions.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep container tightly closed.
-
Experimental Protocols
Generalized Synthesis Protocol
Reaction Scheme:
Caption: Generalized synthetic pathway for this compound.
Materials:
-
4-Aminobenzoic acid
-
2,5-Dimethylbenzenesulfonyl chloride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes)
Procedure:
-
In a round-bottom flask, dissolve 4-aminobenzoic acid in a suitable solvent such as dichloromethane.
-
Add a base, such as pyridine, to the solution to act as an acid scavenger.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 2,5-dimethylbenzenesulfonyl chloride in the same solvent to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl to remove excess base.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system to yield pure this compound.
Hypothetical Biological Screening Workflow
Given the structural motifs present in this compound, a hypothetical screening cascade can be proposed to explore its potential biological activities. Benzoic acid derivatives are known to exhibit a wide range of biological effects.
Caption: A hypothetical workflow for the biological evaluation of the target compound.
Potential Assays:
-
Enzyme Inhibition Assays: Based on the sulfonamide moiety, the compound could be screened against various enzymes, such as carbonic anhydrases or kinases.
-
Receptor Binding Assays: The benzoic acid group suggests potential interactions with nuclear hormone receptors or other receptor families.
-
Antimicrobial Assays: Sulfonamide-containing compounds have a history as antimicrobial agents; thus, screening against a panel of bacteria and fungi could be warranted.
-
Anti-inflammatory Assays: Benzoic acid derivatives are known to possess anti-inflammatory properties. Cellular assays measuring the production of inflammatory mediators (e.g., cytokines, prostaglandins) in response to a stimulus could be employed.
Conclusion
This compound is a defined chemical entity with limited publicly available data. This guide has summarized the known properties and provided a framework for its synthesis and potential biological evaluation based on established chemical principles and the activities of structurally related molecules. Further research is required to fully characterize the chemical, physical, and biological properties of this compound. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations, while exercising due caution and appropriate experimental design.
References
Spectroscopic and Synthetic Profile of 4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the compound 4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid (CAS No. 126146-01-8). While direct experimental spectroscopic data for this specific molecule is not extensively available in peer-reviewed literature, this document compiles predicted spectroscopic data based on the analysis of structurally similar compounds. Furthermore, a detailed, generalized experimental protocol for its synthesis is presented, derived from established methods for the preparation of N-arylsulfonyl-4-aminobenzoic acids. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related molecular entities.
Compound Identification
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 126146-01-8[1][2][3] |
| Molecular Formula | C₁₅H₁₅NO₄S[1][3] |
| Molecular Weight | 305.35 g/mol [1][3] |
| Chemical Structure | ![]() |
Predicted Spectroscopic Data
Disclaimer: The following spectroscopic data are predicted based on the analysis of structurally related compounds and have not been confirmed by direct experimental measurement of this compound.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum in DMSO-d₆ is expected to show characteristic signals for the aromatic protons of both the benzoic acid and the dimethyl-benzenesulfonyl moieties, as well as the acidic protons of the carboxylic acid and the sulfonamide groups.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.90 | singlet | 1H | -COOH |
| ~10.50 | singlet | 1H | -SO₂NH- |
| ~7.90 | doublet | 2H | Aromatic CH (ortho to -COOH) |
| ~7.70 | singlet | 1H | Aromatic CH (benzenesulfonyl) |
| ~7.40 | doublet | 1H | Aromatic CH (benzenesulfonyl) |
| ~7.30 | doublet | 2H | Aromatic CH (ortho to -SO₂NH-) |
| ~7.20 | doublet | 1H | Aromatic CH (benzenesulfonyl) |
| ~2.50 | singlet | 3H | Ar-CH₃ |
| ~2.30 | singlet | 3H | Ar-CH₃ |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum in DMSO-d₆ would display distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons.
| Chemical Shift (δ) ppm | Assignment |
| ~167.0 | C=O (Carboxylic Acid) |
| ~143.0 | Aromatic C (quaternary, attached to -SO₂NH-) |
| ~139.0 | Aromatic C (quaternary, attached to -SO₂) |
| ~136.0 | Aromatic C (quaternary, attached to -CH₃) |
| ~135.0 | Aromatic C (quaternary, attached to -CH₃) |
| ~132.0 | Aromatic CH |
| ~131.0 | Aromatic CH |
| ~130.0 | Aromatic C (quaternary, attached to -COOH) |
| ~128.0 | Aromatic CH |
| ~120.0 | Aromatic CH |
| ~118.0 | Aromatic CH |
| ~21.0 | Ar-CH₃ |
| ~19.0 | Ar-CH₃ |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic absorption bands for the O-H, N-H, C=O, S=O, and C-N functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid, H-bonded) |
| ~3250 | Medium | N-H stretch (sulfonamide) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic) |
| ~1340, ~1160 | Strong | Asymmetric and symmetric SO₂ stretch |
| ~1250 | Medium | C-O stretch |
| ~900 | Medium | O-H bend (out-of-plane) |
Predicted Mass Spectrometry Data
The mass spectrum would likely show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 305.07 | [M]⁺, Molecular Ion |
| 288.07 | [M - OH]⁺ |
| 260.07 | [M - COOH]⁺ |
| 155.04 | [CH₃)₂C₆H₃SO₂]⁺ |
| 120.04 | [HOOC-C₆H₄-NH]⁺ |
Experimental Protocols
Disclaimer: The following is a generalized experimental protocol for the synthesis of this compound. This protocol is based on established methods for the synthesis of analogous compounds and has not been specifically optimized for this target molecule.
Synthesis of this compound
This synthesis involves the reaction of 4-aminobenzoic acid with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base.
Materials:
-
4-Aminobenzoic acid
-
2,5-Dimethylbenzenesulfonyl chloride
-
Pyridine or another suitable base (e.g., triethylamine)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Hydrochloric acid (HCl), 1M solution
-
Distilled water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
In a round-bottom flask, dissolve 4-aminobenzoic acid (1 equivalent) in the anhydrous solvent.
-
Add the base (e.g., pyridine, 2-3 equivalents) to the solution and stir at room temperature.
-
Slowly add a solution of 2,5-dimethylbenzenesulfonyl chloride (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the solvent under reduced pressure.
-
To the residue, add 1M HCl to protonate the carboxylate and precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash with cold distilled water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified product under vacuum to yield this compound as a solid.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a ~5-10 mg sample of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Process the data to determine chemical shifts, coupling constants, and integration.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a solid sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Analyze the sample using a suitable ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI) to determine the mass-to-charge ratio of the molecular ion and its fragments.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.
References
The Diverse Biological Landscape of Benzenesulfonylamino Benzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted biological activities of benzenesulfonylamino benzoic acid derivatives, a class of compounds demonstrating significant therapeutic potential. Possessing a versatile scaffold, these molecules have been extensively investigated for their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. This document provides a comprehensive overview of their synthesis, mechanisms of action, and structure-activity relationships, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Core Biological Activities and Therapeutic Potential
Benzenesulfonylamino benzoic acid derivatives have emerged as privileged structures in medicinal chemistry due to their ability to interact with a variety of biological targets. The core structure, featuring a benzenesulfonamide moiety linked to a benzoic acid, provides a unique combination of functionalities that can be readily modified to optimize potency and selectivity.
Anticancer Activity
A significant body of research has highlighted the potential of these derivatives as anticancer agents.[1] One of the primary mechanisms underlying their antitumor effect is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[2] CA IX is overexpressed in many hypoxic tumors and plays a crucial role in tumor cell survival and proliferation by regulating intracellular and extracellular pH. By inhibiting CA IX, benzenesulfonylamino benzoic acid derivatives can disrupt tumor acidosis, leading to apoptosis and inhibition of tumor growth.[2][3]
Antimicrobial Activity
The antimicrobial properties of these compounds are also noteworthy.[2] The inhibition of bacterial carbonic anhydrases has been reported to interfere with microbial growth.[2] Furthermore, some derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal and anti-biofilm effects.[2][4][5] The presence of specific substituents on the aromatic rings can significantly influence the antimicrobial spectrum and potency.[2][4]
Enzyme Inhibition
Beyond carbonic anhydrases, benzenesulfonylamino benzoic acid derivatives have been shown to inhibit other key enzymes implicated in various diseases.[6] For instance, certain derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, making them potential therapeutic agents for Alzheimer's disease.[7][8] Their ability to act as multi-target inhibitors, simultaneously modulating different pathways, is a promising strategy for treating complex diseases.[7]
Anti-inflammatory Activity
The anti-inflammatory potential of this class of compounds has also been explored.[9] Some derivatives have demonstrated potent anti-inflammatory and analgesic activities, comparable to standard drugs like aspirin and phenylbutazone.[9] This activity is often linked to the inhibition of enzymes involved in the inflammatory cascade.
Quantitative Data Summary
The biological activity of benzenesulfonylamino benzoic acid derivatives is highly dependent on their substitution patterns. The following tables summarize key quantitative data from various studies to facilitate comparison.
Table 1: Anticancer Activity (IC50 values in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative 4e | MDA-MB-231 | 15.34 | [2] |
| Derivative 4g | MDA-MB-231 | 21.78 | [2] |
| Derivative 4h | MDA-MB-231 | 18.92 | [2] |
| Bexarotene | MCF-7 | 15.6 | [10] |
| Compound 14 | HCT-116 | 18.7 | [10] |
Table 2: Antimicrobial Activity (MIC values in µg/mL)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Amoxicillin-p-nitrobenzoic acid (6d) | Methicillin-resistant S. aureus (MRSA) | 64 | [11] |
| Amoxicillin (Reference) | Methicillin-resistant S. aureus (MRSA) | 128 | [11] |
| Benzoic Acid | Escherichia coli O157:H7 | 1000 | [12] |
| 2-Hydroxybenzoic Acid | Escherichia coli O157:H7 | 1000 | [12] |
Table 3: Carbonic Anhydrase Inhibition (Kᵢ values in nM)
| Compound | Isoform | Kᵢ (nM) | Reference |
| Derivative 13a | hCA II | 7.6 | [13] |
| Tetrahydroisoquinolynyl-benzoic acid derivative | hCA I | 33.00 ± 0.29 | [8] |
| Tetrahydroisoquinolynyl-benzoic acid derivative | hCA II | 18.78 ± 0.09 | [8] |
Table 4: Acetylcholinesterase Inhibition (Kᵢ values in nM)
| Compound | Kᵢ (nM) | Reference | |---|---|---|---| | Tetrahydroisoquinolynyl-benzoic acid derivative | 13.62 ± 0.21 |[8] | | Derivative 6e | 18.78 ± 0.09 |[7] | | Derivative 6f | 13.62 ± 0.21 |[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for the synthesis and biological evaluation of benzenesulfonylamino benzoic acid derivatives.
General Synthesis Protocol
The synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives, a common scaffold, typically involves a two-step process.[6]
-
Sulfonamide Formation: Methyl 4-(chlorosulfonyl)benzoate is reacted with a primary or secondary amine in the presence of a base like pyridine or triethylamine (TEA). This reaction forms the sulfonamide bond.
-
Ester Hydrolysis: The resulting methyl ester is then hydrolyzed, typically using a base such as sodium hydroxide, to yield the final carboxylic acid derivative.
A representative synthesis of a benzenesulfonamide derivative is as follows: Creamy solid: yield, 84%; m.p. 326 ± 2 °C; IR (KBr) νmax: 3313, 3284 (NH2), 3201 (NH), 2978 (CH aliph.), 1678 (C=O) cm−1, 1H-NMR (DMSO-d6) δ: 7.02 (d, J = 8.0 Hz, 1H, Ar-H), 7.35 (s, 1H, CH), 7.42–7.64 (m, 5H, Ar-H), 7.68 (d, J = 8.0 Hz, 2H, Ar-H), 7.83 (d, J = 8.0 Hz, 1H, Ar-H), 8.00 (s, 2H, NH2), 12.35 (s, 1H, NH) ppm.[2]
Anticancer Activity Assays
MTT Assay: This colorimetric assay is used to assess cell viability.
-
Seed cancer cells in a 96-well plate and incubate.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period.
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[10]
Cellular Uptake Assay:
-
Treat cancer cells (e.g., MDA-MB-231) with the test compounds.
-
After incubation, wash the cells to remove any unbound compound.
-
Lyse the cells and analyze the lysate using High-Performance Liquid Chromatography (HPLC) to quantify the intracellular concentration of the compound.[2]
Antimicrobial Activity Assays
Tube Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC).
-
Prepare serial dilutions of the test compounds in a suitable broth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).[4]
-
Inoculate each dilution with a standardized suspension of the target microorganism.
-
Incubate the tubes under appropriate conditions.
-
The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism.[4]
Anti-biofilm Activity Assay:
-
Grow bacterial biofilms in 96-well plates.
-
Treat the biofilms with different concentrations of the test compounds.
-
After incubation, wash the plates to remove non-adherent bacteria.
-
Stain the remaining biofilm with a dye such as crystal violet.
-
Solubilize the dye and measure the absorbance to quantify the biofilm biomass.[2]
Enzyme Inhibition Assays
Carbonic Anhydrase Inhibition Assay:
-
This assay measures the inhibition of the esterase activity of CA using p-nitrophenyl acetate (p-NPA) as a substrate.[8]
-
Pre-incubate the enzyme with various concentrations of the inhibitor.
-
Initiate the reaction by adding the substrate.
-
Monitor the formation of p-nitrophenol by measuring the increase in absorbance at a specific wavelength.
-
Calculate the IC50 and Kᵢ values from the inhibition data.[8]
Acetylcholinesterase Inhibition Assay (Ellman's Method):
-
This spectrophotometric method uses acetylthiocholine iodide as the substrate and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored anion.
-
The rate of color formation is measured spectrophotometrically in the presence and absence of the inhibitor.
-
Calculate the percentage of inhibition and subsequently the IC50 value.
Visualizing the Science: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for the synthesis of benzenesulfonylamino benzoic acid derivatives.
Caption: The role of CA IX in tumor acidosis and its inhibition by benzenesulfonylamino benzoic acid derivatives.
Caption: A typical workflow for screening the antimicrobial activity of novel compounds.
References
- 1. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 5. Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Novel Sulfonamide-Containing Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide functional group, -S(=O)₂-NR₂R₃, has been a cornerstone of medicinal chemistry for decades, leading to the development of a wide array of therapeutic agents.[1][2] Initially recognized for their antibacterial properties, the versatility of the sulfonamide scaffold has since been exploited to design potent and selective inhibitors for various other biological targets.[3][4] This technical guide provides an in-depth overview of recent discoveries in novel sulfonamide-containing compounds, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on their anticancer and enzyme inhibitory activities.
Core Principles of Sulfonamide Drug Discovery
The enduring appeal of the sulfonamide moiety in drug discovery stems from its unique physicochemical properties. It can act as a hydrogen bond donor and acceptor, and its tetrahedral geometry allows it to bind to enzyme active sites with high affinity and specificity.[5] Furthermore, the synthetic tractability of sulfonamides permits the generation of large, diverse chemical libraries for screening and optimization.[6][7]
Modern sulfonamide research has expanded far beyond its original antibacterial focus, with new compounds being developed as anticancer, anti-inflammatory, antiviral, and antidiabetic agents.[8][9][10] A significant area of investigation involves the targeting of specific enzymes, such as carbonic anhydrases, tyrosine kinases, and matrix metalloproteinases, which are often dysregulated in disease states.[8][11]
Novel Sulfonamide Compounds as Anticancer Agents
A host of structurally novel sulfonamide derivatives have demonstrated significant antitumor activity both in vitro and in vivo.[1][12] These compounds exert their effects through various mechanisms, including the inhibition of enzymes crucial for tumor growth and survival, cell cycle arrest, and the disruption of microtubule assembly.[12]
Targeting Carbonic Anhydrases
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a critical role in pH regulation.[13] Certain isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and invasion.[13][14] Sulfonamides are potent inhibitors of CAs, and numerous novel derivatives have been designed to selectively target these tumor-associated isoforms.[11][13]
Table 1: Inhibitory Activity of Novel Sulfonamides against Carbonic Anhydrase Isoforms
| Compound | Target Isoform | Kᵢ (nM) | Reference |
| H2b | hCA I | 9.5 | [14] |
| H2c | hCA I | 18 | [14] |
| H3 | hCA I | 11.2 | [14] |
| H4 | hCA I | 15.4 | [14] |
| Compound 15 | hCA II | 3.3 | [5] |
| Compound 10a | hCA II | 8.2 | [5] |
| Compound 10d | hCA II | 10.5 | [5] |
| 5a | hCA IX | 4975 | [14] |
| 5b | hCA IX | 4860 | [14] |
VEGFR-2 Inhibition
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several sulfonamide-containing compounds have been developed as potent VEGFR-2 inhibitors.[15]
Table 2: Antiproliferative and VEGFR-2 Inhibitory Activities of Novel Sulfonamides
| Compound | Cell Line | GI₅₀ (µM) | VEGFR-2 IC₅₀ (µM) | Reference |
| Compound 3a | MCF-7 | 0.29 | 0.21 | [15] |
| Compound 6 | MCF-7 | 0.41 | 0.12 | [15] |
| Compound 15 | MCF-7 | 0.35 | 0.0787 | [15] |
Novel Sulfonamide Compounds as Antimicrobial Agents
While the emergence of antibiotic resistance has limited the use of older sulfa drugs, the development of novel sulfonamide derivatives continues to be an active area of research.[][17][18][19] These newer compounds often feature modifications to the core sulfanilamide structure, such as the incorporation of heterocyclic rings, to enhance their potency and broaden their spectrum of activity.[6][20][21]
The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[21][22]
Table 3: Antimicrobial Activity of Novel Sulfonamide Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Compound 5a | E. coli | 28 ± 0.53 | 125 | [23] |
| Compound 9a | E. coli | 18 ± 0.91 | 125 | [23] |
| Compound 7 | S. aureus | - | - | [20] |
| Compound 5 | S. aureus | - | - | [20] |
| Compound 16 | S. aureus | - | - | [20] |
Experimental Protocols
General Synthesis of Novel Sulfonamide Derivatives
The synthesis of novel sulfonamide compounds typically involves the reaction of a substituted sulfonyl chloride with a primary or secondary amine. The following is a generalized protocol.
Experimental Workflow for Sulfonamide Synthesis
Caption: A generalized workflow for the synthesis of novel sulfonamide compounds.
Detailed Methodology:
-
Preparation of the Sulfonyl Chloride: The appropriate aryl or heteroaryl starting material is reacted with a chlorosulfonating agent, such as chlorosulfonic acid, typically at a reduced temperature (e.g., 0 °C). The reaction mixture is then carefully quenched with ice water to precipitate the sulfonyl chloride.
-
Sulfonamide Formation: The synthesized sulfonyl chloride is dissolved in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). A primary or secondary amine and a base (e.g., pyridine or triethylamine) are added, and the reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is washed with an acidic solution (e.g., 1N HCl), water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final sulfonamide compound.
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized sulfonamides against various CA isoforms is determined using a stopped-flow CO₂ hydration assay.
Experimental Workflow for CA Inhibition Assay
Caption: Workflow for determining the inhibitory constant (Kᵢ) against carbonic anhydrase.
Detailed Methodology:
-
An assay solution is prepared containing a buffer (e.g., Tris-HCl), a pH indicator (e.g., phenol red), and the purified CA isoform.
-
The sulfonamide inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added to the assay solution at various concentrations.
-
The enzymatic reaction is initiated by the addition of a CO₂-saturated solution.
-
The change in absorbance due to the hydration of CO₂, which causes a pH change and a corresponding color change of the indicator, is monitored over time using a stopped-flow spectrophotometer.
-
The initial rates of the enzymatic reaction are calculated, and the Kᵢ values are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Antibacterial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of the novel sulfonamides against various bacterial strains is determined using the broth microdilution method.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Methodology:
-
Serial dilutions of the sulfonamide compounds are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).
-
A standardized inoculum of the test bacterium is prepared and added to each well.
-
Positive (no drug) and negative (no bacteria) controls are included on each plate.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.
Signaling Pathways
Dihydropteroate Synthase (DHPS) Pathway (Antibacterial)
Sulfonamides act as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (PABA). This inhibition disrupts the folic acid synthesis pathway, which is essential for bacterial DNA and RNA synthesis.
DHPS Inhibition by Sulfonamides
Caption: Mechanism of action of sulfonamides in the bacterial folic acid synthesis pathway.
VEGFR-2 Signaling Pathway (Anticancer/Angiogenesis)
VEGFR-2 is a receptor tyrosine kinase. Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to angiogenesis. Sulfonamide-based inhibitors block the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its activation.
VEGFR-2 Signaling Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by novel sulfonamide compounds.
Conclusion
The sulfonamide scaffold continues to be a highly valuable platform for the discovery of novel therapeutic agents. The ongoing exploration of new chemical space around this versatile functional group, coupled with a deeper understanding of its interactions with various biological targets, promises to deliver a new generation of sulfonamide-based drugs with improved efficacy and safety profiles for a wide range of diseases.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. scispace.com [scispace.com]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. portal.fis.tum.de [portal.fis.tum.de]
- 13. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 17. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uomus.edu.iq [uomus.edu.iq]
- 19. hekint.org [hekint.org]
- 20. SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. From Sulfa Drugs to New Antibacterial Agents: Advances in Chemical Modification of Approved Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure Elucidation of 2,5-Dimethyl-Benzenesulfonylamino Derivatives
For Researchers, Scientists, and Drug Development Professionals
The structural verification of novel chemical entities is a cornerstone of modern drug discovery and development. Among the vast landscape of pharmacologically relevant scaffolds, 2,5-dimethyl-benzenesulfonylamino derivatives represent a significant class of compounds. Their robust chemical nature and versatile biological activities necessitate unambiguous structural characterization. This technical guide provides an in-depth overview of the core analytical methodologies employed in the structure elucidation of these derivatives, complete with experimental protocols and data interpretation.
Core Analytical Techniques for Structure Elucidation
The definitive identification of 2,5-dimethyl-benzenesulfonylamino derivatives relies on a synergistic application of modern spectroscopic and crystallographic techniques. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography are employed to provide a comprehensive understanding of the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Key features in a ¹H NMR spectrum of a 2,5-dimethyl-benzenesulfonylamino derivative include:
-
Aromatic Protons: The protons on the 2,5-dimethylphenyl ring typically appear as a set of signals in the aromatic region (δ 7.0-8.0 ppm). The substitution pattern will influence the multiplicity of these signals.
-
Methyl Protons: The two methyl groups on the benzene ring will each give rise to a singlet, typically in the region of δ 2.0-2.5 ppm.
-
NH Proton: The proton on the sulfonamide nitrogen (SO₂NH) often appears as a broad singlet. Its chemical shift can be highly variable depending on the solvent and concentration.
-
Protons on the 'Amino' Moiety: The chemical shifts and multiplicities of the protons on the group attached to the sulfonylamino nitrogen will be characteristic of that specific group.
¹³C NMR Spectroscopy: Carbon NMR provides information about the different types of carbon atoms in the molecule. For 2,5-dimethyl-benzenesulfonylamino derivatives, characteristic signals include:
-
Aromatic Carbons: The carbons of the 2,5-dimethylphenyl ring will appear in the aromatic region (δ 120-150 ppm).
-
Methyl Carbons: The two methyl carbons will resonate at higher field (δ 15-25 ppm).
-
Carbons of the 'Amino' Moiety: The signals for these carbons will be specific to the substituent.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization methods. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For 2,5-dimethyl-benzenesulfonylamino derivatives, a characteristic fragmentation is the cleavage of the S-N bond.
X-ray Crystallography
For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive three-dimensional structure.[1] It allows for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule in the solid state. This technique is invaluable for confirming the connectivity of atoms and establishing the stereochemistry of chiral centers.
Data Presentation
The following tables summarize typical quantitative data obtained during the structure elucidation of a hypothetical 2,5-dimethyl-N-phenyl-benzenesulfonamide.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.75 | d | 1H | Ar-H |
| 7.40 - 7.20 | m | 6H | Ar-H |
| 7.10 | s | 1H | Ar-H |
| 6.85 | br s | 1H | N-H |
| 2.45 | s | 3H | Ar-CH₃ |
| 2.30 | s | 3H | Ar-CH₃ |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 143.5 | Ar-C |
| 138.0 | Ar-C |
| 135.2 | Ar-C |
| 133.0 | Ar-C |
| 129.5 | Ar-CH |
| 128.8 | Ar-CH |
| 125.7 | Ar-CH |
| 122.1 | Ar-CH |
| 21.0 | Ar-CH₃ |
| 19.8 | Ar-CH₃ |
Table 3: Mass Spectrometry (ESI-MS) Data
| m/z (amu) | Interpretation |
| 278.1056 | [M+H]⁺ (Calculated for C₁₄H₁₆NO₂S⁺: 278.1053) |
| 155.0423 | [C₈H₉O₂S]⁺ |
| 124.0811 | [C₈H₁₀N]⁺ |
Experimental Protocols
General Synthesis of a 2,5-Dimethyl-N-aryl-benzenesulfonamide
This protocol describes a general method for the synthesis of N-aryl sulfonamides.[2]
Materials:
-
2,5-Dimethylbenzenesulfonyl chloride
-
Substituted aniline
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in DCM.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2,5-dimethylbenzenesulfonyl chloride (1.1 eq) in DCM to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2,5-dimethyl-N-aryl-benzenesulfonamide.
NMR Sample Preparation and Data Acquisition
Procedure:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
-
Insert the NMR tube into the spectrometer.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.[3] Dynamic NMR measurements can be carried out to study conformational changes.[3]
Mass Spectrometry Sample Preparation and Data Acquisition
Procedure:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum in the desired ionization mode (e.g., ESI positive or negative).[4]
Single-Crystal X-ray Crystallography
Procedure:
-
Grow single crystals of the compound suitable for X-ray diffraction. Common techniques include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[1][5]
-
Mount a suitable crystal on the goniometer head of the diffractometer.
-
Collect the diffraction data at a controlled temperature (often 100 K).
-
Process the collected data to obtain the unit cell parameters and intensity data.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.[5]
Visualizations
Caption: Workflow for Structure Elucidation.
Caption: Synthesis of a Sulfonamide Derivative.
Caption: Relationship between Data and Structure.
References
The Expanding Therapeutic Landscape of Substituted Benzoic Acids: A Technical Guide to Key Targets
For Immediate Release
This technical guide provides a comprehensive overview of the burgeoning therapeutic potential of substituted benzoic acids, a versatile class of compounds demonstrating significant activity against a range of key biological targets implicated in cancer, neurodegenerative diseases, inflammation, and more. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the mechanisms of action, quantitative data on inhibitor potency, and detailed experimental protocols for the evaluation of these promising molecules.
Executive Summary
Substituted benzoic acids represent a privileged scaffold in medicinal chemistry, offering a readily modifiable core structure that has led to the development of potent and selective inhibitors for various enzymes and protein-protein interactions. This guide delves into the specifics of their interactions with critical therapeutic targets, including the Slingshot (SSH) family of phosphatases, Aldo-Keto Reductase 1C3 (AKR1C3), Cyclooxygenase (COX) enzymes, Acetylcholinesterase (AChE), Carbonic Anhydrases (CAs), and the anti-apoptotic proteins Mcl-1 and Bfl-1. For each target, we explore the underlying signaling pathways, present quantitative data in structured tables, and provide detailed experimental methodologies to facilitate further research and development in this exciting field.
Therapeutic Target: Slingshot (SSH) Phosphatase
Slingshot (SSH) phosphatases are dual-specificity phosphatases that play a critical role in regulating actin dynamics by dephosphorylating and activating cofilin, a key protein in actin filament turnover.[1] Inhibition of SSH phosphatases presents a promising therapeutic strategy for diseases characterized by aberrant cell migration, such as cancer.[2][3]
Signaling Pathway
The SSH1-cofilin signaling pathway is a central regulator of actin cytoskeleton dynamics. Upstream signals, such as those from Rho GTPases, can lead to the phosphorylation and inactivation of cofilin by LIM kinase (LIMK). SSH1 reverses this phosphorylation, thereby activating cofilin and promoting actin depolymerization. This dynamic interplay is crucial for processes like cell migration and cytokinesis.[4][5]
Quantitative Data: Inhibition of Slingshot Phosphatase
Substituted benzoic acids with a rhodanine scaffold have been identified as competitive inhibitors of SSH1.[3]
| Compound ID | Structure | Target | Kᵢ (µM) |
| D3 | (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid | SSH1 | ~4[3] |
Therapeutic Target: Aldo-Keto Reductase 1C3 (AKR1C3)
AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase, is a key enzyme in the biosynthesis of potent androgens like testosterone and dihydrotestosterone.[6] Its upregulation is implicated in the progression of castrate-resistant prostate cancer (CRPC), making it a critical therapeutic target.[6][7]
Mechanism of Action in Prostate Cancer
In CRPC, AKR1C3 facilitates intratumoral androgen synthesis, which can continue to drive cancer cell proliferation despite androgen deprivation therapy. Additionally, AKR1C3 can physically interact with and stabilize the androgen receptor splice variant 7 (AR-V7), a key driver of resistance to antiandrogen therapies.[7] By inhibiting AKR1C3, substituted benzoic acids can reduce androgen levels and destabilize AR-V7, thereby resensitizing cancer cells to treatment.[7]
Quantitative Data: Inhibition of AKR1C3
N-phenylanthranilic acid derivatives have been shown to be potent and selective inhibitors of AKR1C3.[8][9]
| Compound | A-Ring Substitution | B-Ring Substitution | AKR1C3 IC₅₀ (nM) | Selectivity (vs. AKR1C2) |
| Flufenamic acid | o-CO₂H | 3'-CF₃ | 50[8] | 7-fold[8] |
| Compound 5 | m-CO₂H | p-NO₂ | 36[8] | - |
| Compound 6 | m-CO₂H | p-Ac | - | 360-fold[8] |
| Compound 7 | m-CO₂H | p-CF₃ | - | 250-fold[8] |
Therapeutic Target: Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins.[2][10] There are two main isoforms, COX-1 (constitutively expressed) and COX-2 (inducible during inflammation). Salicylates, a class of substituted benzoic acids, are well-known COX inhibitors.[2]
Arachidonic Acid Cascade and COX Inhibition
COX inhibitors block the active site of COX enzymes, preventing the synthesis of prostaglandins and thereby reducing inflammation, pain, and fever. Non-selective NSAIDs inhibit both COX-1 and COX-2, while COX-2 selective inhibitors offer a more targeted anti-inflammatory effect with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[2][11]
Quantitative Data: Inhibition of COX Enzymes
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Notes |
| Aspirin | ~1.67 - 4.45[12] | ~5.34 - 15.9[12] | Irreversible inhibitor |
| Sodium Salicylate | >100[13] | 5[13] | Weak direct inhibitor, suppresses COX-2 expression[14] |
| Salsalate | Data not available | Data not available | Prodrug of salicylic acid[14] |
| Diflunisal | ~1 - 10[14] | ~1 - 20[14] | Non-selective inhibitor |
Therapeutic Target: Mcl-1 and Bfl-1 (Anti-Apoptotic Proteins)
Myeloid cell leukemia 1 (Mcl-1) and B-cell lymphoma 2-related protein A1 (Bfl-1) are anti-apoptotic proteins of the Bcl-2 family.[1][2] Their overexpression is a common mechanism for cancer cells to evade apoptosis, making them attractive targets for anticancer drug development.[2]
Intrinsic Apoptosis Pathway
The intrinsic apoptosis pathway is controlled by a balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1, Bfl-1) proteins.[10][11] Anti-apoptotic proteins sequester pro-apoptotic BH3-only proteins, preventing the activation of Bax and Bak, which are responsible for mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.[15] Inhibitors of Mcl-1 and Bfl-1 disrupt this sequestration, freeing pro-apoptotic proteins to induce apoptosis.
Quantitative Data: Dual Inhibition of Mcl-1 and Bfl-1
2,5-substituted benzoic acids have been developed as dual inhibitors of Mcl-1 and Bfl-1.[2]
| Compound ID | Mcl-1 Kᵢ (nM) | Bfl-1 Kᵢ (nM) | Selectivity over Bcl-2/Bcl-xL |
| 24 | 100[2] | 100[2] | >250-fold[2] |
| 23 | 73[16] | 84[16] | >15-fold[16] |
Other Notable Therapeutic Targets
Substituted benzoic acids have also shown inhibitory activity against several other enzymes relevant to human health.
Acetylcholinesterase (AChE) and Carbonic Anhydrases (CAs)
Novel benzoic acid derivatives have been designed as multi-target inhibitors of AChE and CAs, with potential applications in the treatment of Alzheimer's disease.[17]
| Compound ID | Target | Kᵢ (nM) |
| 6c | hCA I | 33.00 ± 0.29[17] |
| 6e | hCA II | 18.78 ± 0.09[17] |
| 6f | AChE | 13.62 ± 0.21[17] |
Experimental Protocols
General Workflow for In Vitro Enzyme Inhibition Assay
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by quantifying the formation of a yellow product, 5-Thio-2-nitrobenzoic acid (TNB), which is detected at 412 nm.[18]
-
Reagents:
-
AChE enzyme
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Test compounds and positive control (e.g., Donepezil) dissolved in DMSO
-
-
Procedure (96-well plate):
-
Add 10 µL of AChE working solution to each well (except blank).
-
Add 10 µL of inhibitor dilution or vehicle.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of ATCI and DTNB.
-
Measure the absorbance at 412 nm in kinetic mode.
-
Calculate the rate of reaction (ΔAbs/min) to determine percent inhibition and IC₅₀ values.[18]
-
Carbonic Anhydrase (CA) Inhibition Assay
This assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol (p-NP), measured at 400-405 nm.[15]
-
Reagents:
-
CA enzyme (e.g., human or bovine erythrocyte CA)
-
p-Nitrophenyl acetate (p-NPA) as substrate
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Test compounds and positive control (e.g., Acetazolamide) dissolved in DMSO
-
-
Procedure (96-well plate):
-
Add 158 µL of Assay Buffer to appropriate wells.
-
Add 2 µL of inhibitor working solution or DMSO.
-
Add 20 µL of CA Working Solution to all wells except the blank.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the Substrate Solution.
-
Measure absorbance at 400-405 nm in kinetic mode.
-
Calculate the rate of reaction to determine percent inhibition and IC₅₀ values.[15]
-
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[19]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
-
Procedure (96-well plate):
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with serial dilutions of the test compound and incubate for a desired period (e.g., 24-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated controls to determine the IC₅₀ value.[19][20]
-
Synthesis of Substituted Benzoic Acid Derivatives
General Synthesis of N-Phenylanthranilic Acids
N-phenylanthranilic acids can be synthesized via the Ullmann-Goldberg reaction, where an o-chlorobenzoic acid is coupled with a substituted aniline in the presence of a copper catalyst.[18][21] The use of ultrasound irradiation has been shown to significantly accelerate this reaction.[18]
Synthesis of Rhodanine-Scaffold Benzoic Acids
Rhodanine-containing benzoic acids can be synthesized through various methods, often involving the reaction of an amine with carbon disulfide and an α-haloacetic acid derivative, followed by Knoevenagel condensation with an appropriate aldehyde-substituted benzoic acid.[22][23]
Conclusion
Substituted benzoic acids continue to be a rich source of novel therapeutic agents. Their chemical tractability and the ability to modulate their activity against a wide range of biological targets underscore their importance in modern drug discovery. This technical guide provides a foundational understanding of the key targets and methodologies associated with this versatile class of compounds, with the aim of fostering further innovation and development in the field.
References
- 1. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of actin cytoskeleton CFL1 and ADF/cofilin superfamily in inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interplay between components of a novel LIM kinase–slingshot phosphatase complex regulates cofilin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Control of actin reorganization by Slingshot, a family of phosphatases that dephosphorylate ADF/cofilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. asianpubs.org [asianpubs.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. tandfonline.com [tandfonline.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. eurekaselect.com [eurekaselect.com]
Aromatic Sulfonamides: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The sulfonamide functional group, -S(=O)₂NR₂-, embedded within an aromatic framework, represents a privileged scaffold in medicinal chemistry. Its remarkable versatility has led to the development of a wide array of therapeutic agents with diverse pharmacological activities. This technical guide provides a comprehensive literature review of aromatic sulfonamides, focusing on their synthesis, biological evaluation, and mechanisms of action across key therapeutic areas. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for seminal studies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the complex relationships.
Therapeutic Applications of Aromatic Sulfonamides
Aromatic sulfonamides have demonstrated significant therapeutic potential in a multitude of disease areas, ranging from infectious diseases to cancer and inflammatory conditions.[1] Their ability to act as bioisosteres of carboxylic acids, phenols, and amides allows them to interact with a wide range of biological targets.[2]
Antibacterial Agents
The history of aromatic sulfonamides is intrinsically linked to the dawn of the antibiotic era.[3] Sulfonamide antibiotics function as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[4][5] This inhibition disrupts the production of tetrahydrofolate, a vital cofactor for DNA and RNA synthesis, ultimately leading to bacteriostasis.[] The general structure of antibacterial sulfonamides features a free aromatic amino group, which is essential for their activity.[4][7]
Carbonic Anhydrase Inhibitors
Aromatic sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[8] This inhibitory activity is the basis for their use as diuretics, anti-glaucoma agents, and in the management of epilepsy and high-altitude sickness.[3][9] The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, mimicking the transition state of the catalytic reaction. Structure-activity relationship (SAR) studies have been instrumental in developing isoenzyme-selective inhibitors.[8][10]
Anticancer Agents
The role of aromatic sulfonamides in oncology is multifaceted. They can target various pathways involved in tumor growth and progression. For instance, certain sulfonamides act as potent inhibitors of carbonic anhydrase IX and XII, which are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment.[9] Others have been designed as aromatase inhibitors for the treatment of hormone-dependent breast cancer.[11] Additionally, some sulfonamide derivatives have shown antiproliferative activity by targeting pathways like the eukaryotic elongation factor 2 kinase (eEF2K).[12]
Anti-inflammatory Agents
Selective cyclooxygenase-2 (COX-2) inhibitors, such as celecoxib, are a well-known class of anti-inflammatory drugs that feature an aromatic sulfonamide moiety.[7] These agents selectively block the production of prostaglandins that mediate inflammation and pain, while sparing the COX-1 isoform responsible for gastrointestinal cytoprotection.
Other Therapeutic Areas
The therapeutic landscape of aromatic sulfonamides extends to antiviral (including anti-HIV), antidiabetic, and neurological applications.[1] For example, some sulfonamides act as serotonin receptor antagonists, finding use as antidepressants.[7]
Quantitative Biological Data
The following tables summarize key quantitative data for representative aromatic sulfonamides across different therapeutic classes, providing a basis for comparison of their biological activities.
Table 1: Inhibitory Activity of Aromatic Sulfonamides against Carbonic Anhydrase Isoforms
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Acetazolamide (Standard) | - | - | - | - | [9] |
| Compound A | 0.75 | 0.09 | 27.8 | 9.43 | [9] |
| Compound B | 1972 | 56 | 2099 | 509 | [9] |
Table 2: Antioxidant and Aromatase Inhibitory Activity of Selected Sulfonamides
| Compound | DPPH Assay (IC₅₀, µg/mL) | Aromatase Inhibition (IC₅₀, µM) | Reference |
| Ascorbic Acid (Standard) | 64.7 | - | [9] |
| Compound 13 | 54.8 | - | [9] |
| Indole Aryl Sulfonamide 1 | - | Sub-micromolar | [11] |
| Indole Aryl Sulfonamide 2 | - | Sub-micromolar | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of aromatic sulfonamides.
General Procedure for the Synthesis of Aromatic Sulfonamides
A common method for the synthesis of aromatic sulfonamides involves the reaction of an aromatic sulfonyl chloride with a primary or secondary amine in the presence of a base.[13]
Mechanochemical Synthesis:
In a 5 mL stainless steel grinding vessel containing three 5 mm stainless steel balls, an appropriate aromatic carboxylic acid (1.0 mmol, 1.0 equiv.), DABSO (264 mg, 1.1 mmol, 1.1 equiv.), and cucurbit[14]uril (50 mg, 0.05 mmol, 0.05 equiv.) are added. The corresponding amine is then added, and the mixture is milled in a Retsch MM400 mill.[15]
One-Pot Synthesis from Carboxylic Acids:
Aryl and heteroaryl carboxylic acids can be converted to the corresponding sulfonamides in a one-pot reaction. This involves the conversion of the carboxylic acid to a sulfonyl chloride using copper ligand-to-metal charge transfer (LMCT) photochemistry, followed by in-situ amination.[14][16]
Purification:
The synthesized compounds are typically purified by flash column chromatography on silica gel. The purity and structure of the final products are confirmed by techniques such as thin-layer chromatography, NMR (¹H, ¹³C, ¹⁹F), and mass spectrometry.[15]
In Vitro Biological Evaluation
Carbonic Anhydrase Inhibition Assay:
The inhibitory activity of sulfonamides against various human carbonic anhydrase (hCA) isoforms can be determined using a stopped-flow CO₂ hydrase assay. The assay measures the enzyme-catalyzed hydration of CO₂. The inhibition constant (Kᵢ) is then calculated from the concentration-dependent inhibition data.[9]
Aromatase Inhibition Assay:
The inhibitory effect on the aromatase enzyme can be evaluated using a fluorogenic assay. A fluorogenic aromatase substrate is converted into a highly fluorescent metabolite, and the inhibition of this conversion by the test compounds is measured to determine the IC₅₀ value.[11]
Antiproliferative Activity (MTT Assay):
The cytotoxic effects of the compounds on cancer cell lines can be assessed using the MTT assay. Cells are treated with the compounds for a specified period, and the viability is determined by measuring the conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases.[12]
Signaling Pathways and Workflows
Visualizing complex biological and chemical processes is essential for a clear understanding of the underlying mechanisms.
Caption: Mechanism of action of antibacterial sulfonamides.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccesspub.org [openaccesspub.org]
- 8. A quantitative structure-activity relationship study on some aromatic/heterocyclic sulfonamides and their charged derivatives acting as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and In Vitro Evaluation of Aromatic Sulfonamides as Human Carbonic Anhydrase I, II, IX, and XII Inhibitors and Their Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models | MDPI [mdpi.com]
- 13. jsynthchem.com [jsynthchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rsc.org [rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the laboratory synthesis of 4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid, a sulfonamide derivative of potential interest in medicinal chemistry and drug development. The synthesis involves the coupling of 4-aminobenzoic acid with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base. This application note includes detailed methodologies for the synthesis, purification, and characterization of the target compound, along with a summary of material properties in a structured table and a visual workflow diagram to ensure clarity and reproducibility.
Introduction
Sulfonamides are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities. The target molecule, this compound, incorporates a benzoic acid moiety, which can be crucial for modulating pharmacokinetic properties and target interactions, and a dimethyl-substituted benzenesulfonyl group, which can influence lipophilicity and binding orientation. The synthesis protocol detailed herein follows a standard and reliable method for the formation of sulfonamide bonds.
Data Presentation
Table 1: Physicochemical Properties of Starting Materials and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 4-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | White to off-white crystalline powder | 187-189 |
| 2,5-Dimethylbenzenesulfonyl Chloride | C₈H₉ClO₂S | 204.67 | White to off-white solid | 39-42 |
| This compound | C₁₅H₁₅NO₄S | 305.35 | White to off-white solid | Not explicitly reported |
Experimental Protocols
Synthesis of this compound
This protocol details the nucleophilic substitution reaction between the amino group of 4-aminobenzoic acid and 2,5-dimethylbenzenesulfonyl chloride.
Materials:
-
4-Aminobenzoic acid (1.0 eq)
-
2,5-Dimethylbenzenesulfonyl chloride (1.1 eq)
-
Pyridine (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-aminobenzoic acid (1.0 eq) in anhydrous dichloromethane. Add pyridine (2.5 eq) to the solution and stir at room temperature until all solids are dissolved.
-
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. To this cooled solution, add 2,5-dimethylbenzenesulfonyl chloride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x volume of reaction mixture) to remove excess pyridine.
-
Wash the organic layer with deionized water (2 x volume) and then with brine (1 x volume).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization. A suitable solvent system would be an ethanol/water or ethyl acetate/hexane mixture.
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent and dry under vacuum.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure.
-
Further characterization can be performed using mass spectrometry and elemental analysis.
-
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for 4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid is a synthetic organic compound featuring a benzenesulfonamide moiety linked to a benzoic acid. While specific enzymatic targets for this exact molecule are not extensively documented in publicly available literature, its structural features—particularly the benzenesulfonamide group—are present in a well-established class of enzyme inhibitors. Benzenesulfonamides are known to be effective inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2][3]
Carbonic anhydrases play a crucial role in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[4][5] Dysregulation of CA activity is implicated in several diseases, such as glaucoma, epilepsy, and certain types of cancer, making them a significant therapeutic target.[6][7] Given the structural similarities, it is hypothesized that this compound may exhibit inhibitory activity against one or more carbonic anhydrase isoforms.
These application notes provide a comprehensive guide for researchers interested in evaluating the potential of this compound as a carbonic anhydrase inhibitor. The following sections detail a standard enzymatic assay protocol, present representative data from structurally similar compounds, and illustrate the relevant signaling pathways and experimental workflows.
Disclaimer: The quantitative data and specific protocols provided herein are based on published studies of structurally related benzenesulfonamide-containing carbonic anhydrase inhibitors. These should serve as a starting point for the investigation of this compound, and optimization may be required.
Data Presentation: Inhibitory Activity of Representative Benzenesulfonamide Derivatives against Carbonic Anhydrases
The following table summarizes the inhibitory activity (Ki, nM) of various benzenesulfonamide derivatives against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II (cytosolic), hCA IX, and hCA XII (tumor-associated). This data is provided to offer a comparative baseline for the potential efficacy of this compound.
| Compound Class | Representative Derivative | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Benzenesulfonamide | Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [8] |
| Benzenesulfonamide Derivative | Compound 1 | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 | [9] |
| Benzenesulfonamide Derivative | Compound 2 | 393.0 - 453.0 | 374.0 - 474.0 | 39.1 - 138.0 | 46.8 - 3115 | [8] |
| Ureido-benzenesulfonamide | SLC-0111 | - | - | Potent Inhibitor | - | [3] |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Spectrophotometric)
This protocol describes a widely used method to determine the inhibitory potential of a compound against carbonic anhydrase activity by measuring the enzyme's esterase activity.[10]
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that absorbs light at 405 nm. The rate of p-nitrophenol formation is proportional to the enzyme's activity. In the presence of an inhibitor, this rate decreases, allowing for the quantification of inhibitory potency (e.g., IC50).[10]
Materials and Reagents:
-
Human Carbonic Anhydrase (specific isoform, e.g., hCA II)
-
This compound (Test Compound)
-
Acetazolamide (Positive Control Inhibitor)
-
p-Nitrophenyl acetate (pNPA, Substrate)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well, clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: Prepare 50 mM Tris-HCl buffer, adjust pH to 7.4.
-
Enzyme Solution: Prepare a stock solution of the desired human carbonic anhydrase isoform in the assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate.
-
Substrate Solution: Prepare a stock solution of pNPA in DMSO. The final concentration in the assay is typically in the range of 0.5-1 mM.
-
Test Compound and Control Solutions: Prepare stock solutions of this compound and acetazolamide in DMSO. Create a series of dilutions in the assay buffer to achieve a range of final concentrations for IC50 determination.
-
-
Assay Protocol:
-
Add 160 µL of assay buffer to each well of a 96-well microplate.
-
Add 10 µL of the test compound or control inhibitor solution at various concentrations to the respective wells. For the uninhibited control, add 10 µL of assay buffer containing the same percentage of DMSO.
-
Add 10 µL of the enzyme solution to all wells except for the blank (add 10 µL of assay buffer to the blank wells).
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the pNPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time plots.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibited / V_uninhibited)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Role of Carbonic Anhydrase in Cellular Homeostasis and its Inhibition.
Experimental Workflow
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
References
- 1. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrases as disease markers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 6. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes: Developing Cell-Based Assays with Substituted Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzoic acid derivatives represent a versatile class of small molecules with significant therapeutic potential across various disease areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][2][3] Their chemical tractability and the ability to modulate biological activity through targeted substitutions on the benzene ring make them attractive scaffolds for drug discovery.[1] These compounds have been shown to interact with a diverse range of cellular targets, including enzymes, nuclear receptors, and ion channels.[4][5][6] This document provides detailed application notes and protocols for developing robust cell-based assays to characterize the activity of substituted benzoic acid derivatives.
Applications in Cell-Based Assays
The biological activity of benzoic acid derivatives is highly dependent on the nature and position of substituents on the benzene ring.[2] This structural diversity allows for the targeting of various cellular processes.
-
Enzyme Inhibition: A prominent application of substituted benzoic acid derivatives is in the development of enzyme inhibitors. For instance, they have been successfully employed as inhibitors of carbonic anhydrases (CAs), acetylcholinesterase (AChE), and cyclooxygenase (COX) enzymes.[5][7][8] Modifications to the benzoic acid scaffold can be rationally designed to enhance potency and selectivity for specific enzyme isoforms.[1][7]
-
Anticancer Activity: Numerous studies have highlighted the potential of benzoic acid derivatives as anticancer agents.[3][9] Their mechanisms of action are varied and can include the inhibition of histone deacetylases (HDACs), modulation of the proteostasis network, and induction of apoptosis.[4][10][11] Cell-based assays are crucial for evaluating their cytotoxic and cytostatic effects on cancer cell lines.
-
Nuclear Receptor Modulation: Certain benzoic acid derivatives exhibit retinoid-like activity, modulating the function of nuclear receptors.[6][12] These compounds can influence cellular differentiation and proliferation, making them interesting candidates for developmental biology studies and therapeutic applications.[6] Reporter gene assays are particularly useful for quantifying the activation or inhibition of specific nuclear receptors.[13][14]
-
Ion Channel Modulation: Substituted benzoic acid derivatives have also been identified as modulators of ion channels, such as acid-sensing ion channels (ASICs).[15] Electrophysiological and fluorescence-based assays can be used to investigate their effects on ion channel activity.
Data Presentation
The following tables summarize the quantitative data for representative substituted benzoic acid derivatives in various cell-based assays, providing a clear comparison of their potency.
Table 1: Enzyme Inhibition Data for Substituted Benzoic Acid Derivatives
| Compound Class | Target Enzyme | Derivative Example | IC50 / Ki Value | Reference |
| 2-(benzylsulfinyl)benzoic acid | Carbonic Anhydrase IX (hCA IX) | Derivative with sulfoxide oxidation state | Low micromolar to nanomolar range | [7] |
| Tetrahydroisoquinolynyl-benzoic acid | Acetylcholinesterase (AChE) | 2,2-dimethyl-1,3-dioxan-4-one-substituted | 13.62 ± 0.21 nM (Ki) | [8] |
| Rhodanine-scaffold-based para-substituted benzoic acid | Slingshot phosphatase | (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid (D3) | ~4 µM (Ki) | [16] |
| 4-acetylamino-3-guanidinobenzoic acid | Influenza Neuraminidase (N9) | 5 | 2.5 x 10-6 M (IC50) | [17] |
Table 2: Anticancer Activity of Substituted Benzoic Acid Derivatives
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| 3,4-dihydroxybenzoic acid (DHBA) | HCT-116 and HCT-15 (colorectal cancer) | HDAC Inhibition | ~70% and 68% inhibition respectively | [11] |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | HeLa (cervical cancer) | MTT Assay | 17.84 µM | [9] |
| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Derivative 1 | MCF-7 (breast cancer) | MTT Assay | 5.9 µg/ml | [9] |
| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Derivative 2 | MDA-MB-468 (breast cancer) | MTT Assay | 3.7 µg/ml | [9] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]
Materials:
-
Substituted benzoic acid derivatives
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[18]
-
Compound Treatment: Prepare serial dilutions of the substituted benzoic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.[18]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[18]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[18]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.[2]
Protocol 2: In Vitro Enzyme Inhibition Assay (Carbonic Anhydrase)
This protocol describes a colorimetric assay to determine the inhibitory activity of substituted benzoic acid derivatives against human carbonic anhydrase (hCA) isoforms.[7][19]
Materials:
-
Purified human carbonic anhydrase (hCA) isoenzyme
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (p-NPA)
-
Substituted benzoic acid derivatives
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of hCA enzyme and the test compounds in Tris-HCl buffer. Prepare a solution of p-NPA in a solvent like acetonitrile.[19]
-
Assay Setup: In a 96-well plate, add 180 µL of Tris-HCl buffer, 10 µL of the hCA enzyme solution, and 10 µL of the test compound solution at various concentrations.[19] Include wells for negative (no inhibitor) and positive (known inhibitor) controls.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.[19]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the p-NPA solution to each well.[19]
-
Measurement: Immediately measure the absorbance at 400-405 nm, which corresponds to the formation of the p-nitrophenolate ion.[19]
-
Data Analysis: Calculate the rate of reaction. The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (rate of sample / rate of control)] x 100. The IC50 value is determined from a plot of inhibition percentage versus inhibitor concentration.[2]
Protocol 3: Hybrid Reporter Gene Assay for Nuclear Receptor Activity
This assay investigates the effect of compounds on the activity of a specific nuclear receptor using a chimeric receptor system and a luciferase reporter.[14]
Materials:
-
HEK293T cells
-
Expression plasmid for the chimeric receptor (Gal4 DNA binding domain fused to the nuclear receptor ligand-binding domain)
-
Reporter plasmid containing a Gal4-responsive element driving firefly luciferase expression
-
Control plasmid with a constitutively expressed Renilla luciferase
-
Transfection reagent
-
Substituted benzoic acid derivatives
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells in a 96-well plate with the chimeric receptor, reporter, and control plasmids using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the substituted benzoic acid derivatives. Include a vehicle control and a known agonist or antagonist as a positive control.
-
Incubation: Incubate the cells for 16-24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[14]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Mandatory Visualizations
Caption: HDAC inhibition by benzoic acid derivatives.
Caption: Workflow for the MTT cell viability assay.
Caption: Logic of Structure-Activity Relationship studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional studies of newly synthesized benzoic acid derivatives: identification of highly potent retinoid-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
- 14. eubopen.org [eubopen.org]
- 15. Acid sensing ionic channels: modulation by redox reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
No Information Available on 4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid as a Chemical Probe
Despite a comprehensive search of available scientific literature and chemical databases, no specific information could be found regarding the use of 4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid as a chemical probe.
There is no public record of its biological targets, binding affinity, selectivity, or any established experimental protocols for its application in research or drug development. Consequently, the creation of detailed application notes, protocols, and data tables as requested is not possible at this time.
The searches for this specific compound and its potential synonyms did not yield any publications detailing its synthesis for biological evaluation, its mechanism of action, or its use in modulating any signaling pathways. While numerous studies exist for other derivatives of benzoic acid and benzenesulfonamide compounds, which show a wide range of biological activities including anticancer and antimicrobial effects, this particular molecule, this compound, does not appear to be a characterized chemical probe.
Researchers, scientists, and drug development professionals are advised that any potential use of this compound as a chemical probe would require foundational research to identify its biological targets and characterize its activity.
General Considerations for Developing Benzenesulfonylamino-Benzoic Acid Scaffolds as Chemical Probes
While no specific data exists for the requested molecule, compounds sharing the benzenesulfonylamino-benzoic acid scaffold have been explored in medicinal chemistry. Should researchers consider investigating this compound or similar molecules as novel chemical probes, a general workflow for characterization would typically involve the following stages:
Caption: A generalized workflow for the development of a novel chemical probe.
This generalized workflow highlights the necessary steps to validate a new molecule as a chemical probe. Each step would require rigorous experimentation to generate the quantitative data and protocols that are currently unavailable for this compound.
Application Notes and Protocols for the Quantification of Benzenesulfonylamino Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of benzenesulfonylamino compounds, a class of molecules with significant applications in the pharmaceutical industry, particularly as sulfonamide antibiotics. The methodologies outlined below are crucial for quality control, pharmacokinetic studies, and residue analysis.
Introduction to Analytical Methods
The quantification of benzenesulfonylamino compounds is essential to ensure the safety and efficacy of pharmaceutical formulations and to monitor their presence in various matrices such as biological fluids, food products, and environmental samples.[1] A range of analytical techniques are employed for this purpose, with chromatographic and spectroscopic methods being the most prevalent. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD) is a widely used and robust technique.[2][3][4] For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[1][5][6][7] Spectrophotometric methods, based on colorimetric reactions, offer a simpler and more accessible alternative for certain applications.[8][9]
Data Presentation: Comparison of Analytical Methods
The following tables summarize key quantitative data for different analytical methods used for the quantification of benzenesulfonylamino compounds.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Technique | Analyte(s) | Matrix | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| RP-HPLC-PDA | 4-Amino benzenesulfonamide | Sulfonamide hydrochloride | Not Specified | 85 - 115 | [3] |
| HPLC-DAD | 7 Sulfonamides | Milk | ~30 µg/kg (confirmation limit) | > 56 | [2] |
| HPLC-DAD | 6 Sulfonamides | Milk | Not Specified (CCβ: 114.4 - 135.4 µg/kg) | Not Specified | [4] |
| HPLC-UV | 13 Sulfonamides | Natural Animal Casings | 1.5–2.2 µg/kg | 65.2 - 85.9 | [10] |
| HPLC-UV | Ambroxol | Tablets | Not Specified | 98.6 ± 0.4 | [11] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Technique | Analyte(s) | Matrix | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| LC-MS/MS | 9 Sulfonamides | Bovine Muscle | < 100 ng/g | Not Specified | [10] |
| UPLC-MS/MS | Gefitinib & 4 metabolites | Mouse Plasma | 20 pg/mL (LOD) | Not Specified | [12] |
| LC-MS/MS | 10 Antibiotics (including sulfonamides) | Human Plasma | 0.1 - 1 µg/mL | 95 - 114 | [13] |
Table 3: Spectrophotometric Methods
| Technique | Analyte(s) | Matrix | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Spectrophotometry | 7 Sulfonamides | Pharmaceutical Formulations | 0.11 - 0.18 µg/mL | 97.3 - 100.8 | [8][9] |
Experimental Protocols
Protocol 1: Quantification of 4-Amino Benzenesulfonamide in Sulfonamide Hydrochloride by RP-HPLC-PDA
This protocol is based on the method described for the quantitative determination of 4-amino benzenesulfonamide impurity in a drug substance.[3]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A High-Performance Liquid Chromatography system equipped with a Photo-Diode Array (PDA) detector.
-
Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A gradient elution program should be developed. Specific details of the gradient were not provided in the source, but a typical approach would involve a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 5 µL.[3]
-
Column Temperature: 25 °C.[3]
-
Detection Wavelength: 265 nm.[3]
-
Run Time: 40 minutes.[3]
2. Preparation of Standard and Sample Solutions:
-
Standard Solution: Prepare a stock solution of 4-amino benzenesulfonamide reference standard in a suitable diluent. Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the impurity.
-
Sample Solution: Accurately weigh and dissolve the sulfonamide hydrochloride sample in the same diluent to a known concentration.
3. Method Validation:
-
The method should be validated for linearity, accuracy, precision, specificity, and robustness.[3]
-
Linearity: A linear relationship should be established between the peak area and the concentration of the analyte over the range of LOQ to 200% of the limit concentration. A correlation coefficient (r²) of ≥ 0.999 is desirable.[3]
-
Accuracy: Recovery studies should be performed by spiking the sample with known amounts of the impurity at different concentration levels. Recoveries are expected to be within 85-115%.[3]
-
Precision: Repeatability and intermediate precision should be evaluated by analyzing multiple preparations of the sample.
Protocol 2: Multi-Residue Analysis of Sulfonamides in Milk by HPLC-DAD
This protocol is a general representation based on a validated method for the determination of seven sulfonamide residues in milk.[2]
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Extraction: Extract the milk sample with a mixture of chloroform and acetone.[2]
-
Cleanup: Use a cation exchange solid-phase extraction (SPE) column for cleanup.[2]
-
Condition the SPE cartridge with an appropriate solvent.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the sulfonamides with a suitable elution solvent.
-
-
Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
2. Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system with a Diode Array Detector (DAD).
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient or isocratic mobile phase, typically consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically around 1.0 mL/min.
-
Injection Volume: A standard injection volume (e.g., 20 µL).
-
Detection: Monitor at multiple wavelengths using the DAD to ensure specificity for each sulfonamide.
3. Method Validation:
-
The method must be validated according to relevant guidelines (e.g., European Union Decision 2002/657/EC).[2][4]
-
Parameters to be validated include linearity, specificity, precision (repeatability and intra-laboratory reproducibility), ruggedness, decision limit (CCα), and detection capability (CCβ).[2][4]
Visualization of Experimental Workflow
Below are diagrams created using the DOT language to illustrate key workflows.
Caption: General workflow for the quantification of benzenesulfonylamino compounds.
Caption: Logical steps in HPLC method development for benzenesulfonylamino compounds.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. Development and validation of a confirmatory method for the determination of sulphonamides in milk by liquid chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. imeko.info [imeko.info]
- 5. rsc.org [rsc.org]
- 6. longdom.org [longdom.org]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sensitive hplc-uv method: Topics by Science.gov [science.gov]
- 12. lcms.cz [lcms.cz]
- 13. scienceopen.com [scienceopen.com]
Application Notes and Protocols for Testing the Antimicrobial Activity of Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to evaluate the antimicrobial properties of benzoic acid derivatives. Detailed protocols for key assays, data presentation guidelines, and visualizations of experimental workflows are included to facilitate robust and reproducible research.
Introduction to Antimicrobial Activity of Benzoic Acid Derivatives
Benzoic acid and its derivatives are known for their antimicrobial properties and are widely used as preservatives in food and cosmetic industries.[1][2] Their mechanism of action is primarily attributed to the disruption of microbial cellular metabolism.[2] The undissociated form of the acid can diffuse across the microbial cell membrane. Once inside the cytoplasm, where the pH is near neutral, the acid dissociates, releasing protons (H+ ions) that disrupt cellular homeostasis.[1][3] The antimicrobial efficacy of benzoic acid derivatives can be influenced by the type, number, and position of substituents on the benzene ring.[1] This document outlines standardized methods to quantify and compare the antimicrobial potency of various benzoic acid derivatives.
Key Experimental Assays
Several standardized methods are employed to determine the antimicrobial activity of chemical compounds. The most common in vitro techniques include the Kirby-Bauer disk diffusion assay for initial screening, and broth dilution methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[4][5][6][7]
Kirby-Bauer Disk Diffusion Assay
This method is a preliminary, qualitative or semi-quantitative test to assess the susceptibility of a microorganism to a particular antimicrobial agent.[6][8][9][10][11][12] It involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with a lawn of the target microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit microbial growth, creating a clear "zone of inhibition" around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[6][10]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[6][13][14][15] This quantitative assay is crucial for understanding the potency of a compound. The broth microdilution method is a widely used technique for determining the MIC.[13][15][16]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[17][18] This assay is performed after the MIC test to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[14] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.
Experimental Protocols
Protocol for Kirby-Bauer Disk Diffusion Assay
Materials:
-
Test benzoic acid derivatives
-
Sterile filter paper disks (6 mm diameter)
-
Pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline solution (0.9%)
-
0.5 McFarland turbidity standard[8]
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or ruler
Procedure:
-
Preparation of Inoculum: From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[15]
-
Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.[9] Swab the entire surface of the MHA plate evenly in three directions to ensure a uniform lawn of growth.[9]
-
Application of Disks: Aseptically place sterile filter paper disks impregnated with known concentrations of the benzoic acid derivatives onto the inoculated agar surface.[8] Ensure the disks are placed at least 24 mm apart.[11] A disk impregnated with the solvent used to dissolve the derivatives should be used as a negative control.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[9]
-
Measurement and Interpretation: After incubation, measure the diameter of the zones of inhibition in millimeters (mm) using a ruler or calipers.[8] The results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to standardized charts, if available for the specific compounds and organisms.
Protocol for Broth Microdilution MIC Assay
Materials:
-
Test benzoic acid derivatives
-
96-well microtiter plates
-
Pure culture of the test microorganism
-
Sterile saline solution (0.9%)
-
0.5 McFarland turbidity standard
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Plate reader (optional, for OD measurements)
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of each benzoic acid derivative in a suitable solvent.[15]
-
Preparation of Microtiter Plate: Add 100 µL of sterile MHB to each well of a 96-well plate. Add 100 µL of the test compound stock solution to the first well of a row and perform two-fold serial dilutions by transferring 100 µL from one well to the next across the row.[15] Discard the final 100 µL from the last well.
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[13]
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL.[15] Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).[15]
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[15]
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[13] This can be assessed visually or by using a plate reader to measure the optical density (OD) at 600 nm.
Protocol for MBC Assay
Materials:
-
Results from the MIC assay
-
Drug-free MHA plates
-
Micropipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).[14]
-
Plating: Spot-inoculate the aliquots onto separate sections of a drug-free MHA plate.
-
Incubation: Incubate the MHA plate at 35°C ± 2°C for 24-48 hours.[14]
-
Determining the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[14][18]
Data Presentation
Quantitative data from antimicrobial susceptibility testing should be presented in a clear and structured format to allow for easy comparison of the activities of different benzoic acid derivatives.
Table 1: Antimicrobial Activity of Benzoic Acid Derivatives against S. aureus ATCC 29213
| Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation | Zone of Inhibition (mm) |
| Benzoic Acid | 1000 | 2000 | 2 | Bactericidal | 15 |
| Derivative A | 500 | 1000 | 2 | Bactericidal | 18 |
| Derivative B | 1000 | >4000 | >4 | Bacteriostatic | 14 |
| Vancomycin (Control) | 1 | 2 | 2 | Bactericidal | 20 |
Table 2: Antimicrobial Activity of Benzoic Acid Derivatives against E. coli ATCC 25922
| Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation | Zone of Inhibition (mm) |
| Benzoic Acid | 1250 | 2500 | 2 | Bactericidal | 12 |
| Derivative A | 625 | 1250 | 2 | Bactericidal | 16 |
| Derivative B | 1250 | >5000 | >4 | Bacteriostatic | 11 |
| Ciprofloxacin (Control) | 0.015 | 0.03 | 2 | Bactericidal | 30 |
Note: Interpretation of MIC values as Susceptible, Intermediate, or Resistant depends on established breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[20]
Visualizations
Experimental Workflows
Caption: Workflow for antimicrobial susceptibility testing.
Proposed Mechanism of Action
Caption: Proposed antimicrobial mechanism of benzoic acid.
References
- 1. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. woah.org [woah.org]
- 6. apec.org [apec.org]
- 7. mdpi.com [mdpi.com]
- 8. asm.org [asm.org]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 11. microbenotes.com [microbenotes.com]
- 12. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 15. benchchem.com [benchchem.com]
- 16. protocols.io [protocols.io]
- 17. microchemlab.com [microchemlab.com]
- 18. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. EUCAST: Clinical Breakpoint Tables [eucast.org]
Application Notes and Protocols for In Vitro Characterization of Novel Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Enzyme inhibitors are fundamental to drug discovery and biological research, offering powerful tools to modulate biochemical pathways implicated in numerous diseases.[1][2] The successful identification and characterization of novel inhibitors depend on robust and reproducible in vitro testing protocols.[3] These application notes provide a comprehensive guide to the essential biochemical assays required to determine an inhibitor's potency, mechanism of action, and reversibility. The protocols are designed for a high-throughput screening environment and for more detailed mechanistic studies.[4][5]
General Experimental Workflow
The characterization of a novel enzyme inhibitor typically follows a multi-step process, beginning with an initial screening to determine potency (IC50) and followed by more detailed studies to elucidate the mechanism of action.[6]
Protocol 1: Determination of Half-Maximal Inhibitory Concentration (IC50)
The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[7] It is the most common measure of inhibitor potency.[8] This protocol describes a general method using a 96-well plate format, which is adaptable for most enzymes that have a spectrophotometrically measurable product.[4][9]
Materials and Reagents
-
Purified Target Enzyme
-
Enzyme-specific substrate
-
Assay Buffer (optimized for pH and ionic strength for the target enzyme)[10]
-
Novel Inhibitor (solubilized in a suitable solvent, e.g., DMSO)
-
Positive Control Inhibitor (if available)
-
96-well microplates (clear, flat-bottom)
-
Microplate spectrophotometer or fluorometer
Experimental Protocol
-
Prepare Inhibitor Dilutions: Create a serial dilution of the novel inhibitor. A common approach is a 2-fold or 3-fold serial dilution over 8 to 12 concentrations, starting from a high concentration (e.g., 100 µM) down to the low nanomolar range.[11] Prepare these dilutions in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is constant across all wells and does not exceed 1-2%, as it may affect enzyme activity.
-
Set Up the Assay Plate:
-
Blank Wells: Add assay buffer and substrate, but no enzyme. This accounts for any non-enzymatic substrate degradation.
-
100% Activity Control (No Inhibitor): Add assay buffer, enzyme, and the same concentration of solvent (e.g., DMSO) used for the inhibitors.
-
Test Wells: Add assay buffer, enzyme, and the various dilutions of the inhibitor.[12]
-
-
Pre-incubation: Add the enzyme to the control and test wells. Gently mix and pre-incubate the plate for a set period (e.g., 10-15 minutes) at the optimal temperature for the enzyme (e.g., 25°C or 37°C).[4] This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate the Reaction: Add the substrate to all wells to start the enzymatic reaction. The substrate concentration is typically kept constant, often at or near the Michaelis constant (Km) value for the enzyme.[6]
-
Monitor the Reaction: Immediately place the plate in a microplate reader and measure the product formation over time (kinetic mode).[13] The signal (e.g., absorbance or fluorescence) should increase linearly during the initial phase of the reaction.
Data Presentation and Analysis
-
Calculate Initial Velocity: Determine the initial reaction rate (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the kinetic trace (Absorbance vs. Time).
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_no_inhibitor)) * 100[13]
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration. The resulting data should fit a sigmoidal curve.[7]
-
Determine IC50: Use non-linear regression analysis (e.g., a four-parameter logistic fit) to determine the IC50 value, which is the concentration of the inhibitor at the inflection point of the curve.[11]
Table 1: Example IC50 Data Summary for Novel Inhibitors
| Inhibitor ID | Target Enzyme | IC50 (nM) | Hill Slope | Assay Conditions |
|---|---|---|---|---|
| Compound A | Kinase X | 75.2 | 1.1 | 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 10 µM ATP, 25°C |
| Compound B | Protease Y | 150.8 | 0.9 | 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM CaCl₂, 37°C |
| Compound C | Phosphatase Z | 25.1 | 1.0 | 100 mM Acetate pH 5.5, 0.1% BSA, 25°C |
Protocol 2: Determination of Mechanism of Action (MOA)
Once an inhibitor's potency is established, the next step is to determine its mechanism of action (MOA). This involves identifying how the inhibitor interacts with the enzyme and substrate.[6] The primary types of reversible inhibition are competitive, non-competitive, and uncompetitive.[10][14]
Materials and Reagents
-
Same as Protocol 1.
Experimental Protocol
This experiment uses a matrix format, varying the concentrations of both the substrate and the inhibitor.[6]
-
Prepare Reagents:
-
Prepare a series of fixed inhibitor concentrations (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ, 5x Kᵢ). The Kᵢ (inhibition constant) can be estimated from the IC50 value initially.
-
Prepare a serial dilution of the substrate, typically ranging from 0.1x Kₘ to 10x Kₘ.
-
-
Set Up Assay Plate: In a 96-well plate, set up reactions for each combination of inhibitor and substrate concentration. Include controls with no inhibitor for each substrate concentration.
-
Pre-incubation and Reaction Initiation: Follow steps 3 and 4 from Protocol 1.
-
Data Acquisition: Monitor the reaction kinetically as described in Protocol 1.
Data Presentation and Analysis
-
Calculate Initial Velocities: Determine the initial reaction rate (V₀) for every combination of substrate and inhibitor concentration.
-
Generate Michaelis-Menten Plots: For each fixed inhibitor concentration, plot V₀ versus substrate concentration [S].
-
Generate Lineweaver-Burk Plot: To visualize the inhibition mechanism, create a double reciprocal plot (1/V₀ vs. 1/[S]).[14]
-
Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: Lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines will be parallel (both Vmax and Km decrease).
-
-
Calculate Kinetic Parameters: Use non-linear regression to fit the velocity data to the appropriate Michaelis-Menten equations for each type of inhibition to determine the apparent Vmax, apparent Km, and the inhibition constant (Kᵢ).
Table 2: Example Kinetic Parameters for an Inhibitor
| Inhibitor Conc. (nM) | Apparent Vmax (µmol/min) | Apparent Km (µM) |
|---|---|---|
| 0 (Control) | 100 | 10 |
| 50 | 102 | 25 |
| 100 | 98 | 42 |
| 200 | 101 | 78 |
In this example, the data suggests a competitive inhibition mechanism as Vmax remains constant while the apparent Km increases with inhibitor concentration.
Table 3: Summary of Inhibition Type and Constant
| Inhibitor ID | Inhibition Type | Kᵢ (nM) |
|---|---|---|
| Compound A | Competitive | 35.5 |
| Compound D | Non-competitive | 92.1 |
| Compound E | Uncompetitive | 47.3 |
Protocol 3: Assessing Reversibility of Inhibition
Determining whether an inhibitor binds reversibly or irreversibly is crucial, as irreversible inhibitors often bind covalently and can have a longer duration of action and higher potential for toxicity.[10] A simple and effective method is the jump dilution experiment.[4]
Experimental Protocol
-
High Concentration Incubation: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-100 times the IC50) for an extended period (e.g., 30-60 minutes) to allow for potential covalent bond formation. Include a control sample with enzyme and solvent only.
-
Rapid Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold or more) into a pre-warmed assay solution containing the substrate. The dilution should lower the inhibitor concentration to well below its IC50 value (e.g., <0.1x IC50).
-
Monitor Activity Recovery: Immediately monitor the enzymatic activity over time.
Data Analysis and Interpretation
-
Reversible Inhibition: If the inhibitor is reversible, its dissociation from the enzyme upon dilution will lead to a rapid recovery of enzymatic activity to a level similar to the diluted control enzyme.
-
Irreversible Inhibition: If the inhibitor is irreversible, the enzymatic activity will not recover, or will recover very slowly, as the enzyme remains covalently modified and inactive.[4]
Hypothetical Signaling Pathway Context
Understanding where a target enzyme fits within a broader biological context is essential for drug development. The inhibition of a key enzyme, such as a kinase in a cancer-related pathway, can block downstream signaling and produce a therapeutic effect.
References
- 1. mdpi.com [mdpi.com]
- 2. Enzyme Target and Screening - Creative BioMart [creativebiomart.net]
- 3. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Inhibitor Screening and Design [creative-enzymes.com]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. courses.edx.org [courses.edx.org]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. 4.2. Inhibitory activity (IC50) value determination by dose response curve [bio-protocol.org]
- 12. ACE-inhibitory activity assay: IC50 [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. Khan Academy [khanacademy.org]
Formulation of 4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of 4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid, a compound of interest for in vivo research. The following sections outline the physicochemical properties, recommended formulation strategies, and detailed experimental procedures to enable consistent and effective delivery in preclinical animal models.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is paramount for developing a successful in vivo formulation. Due to the limited availability of experimental data, the following properties were predicted using the SwissADME online tool. These predictions provide a strong foundation for a rational formulation design.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Formulation |
| Molecular Formula | C₁₅H₁₅NO₄S | - |
| Molecular Weight | 305.35 g/mol | Important for dose calculations. |
| logP (Lipophilicity) | 2.89 | Moderate lipophilicity suggests the potential for good membrane permeability, but also contributes to low aqueous solubility. |
| Aqueous Solubility (logS) | -3.87 | Indicates poor water solubility, a key challenge for oral bioavailability. |
| pKa (strongest acidic) | 4.05 | The carboxylic acid group will be ionized at physiological pH, leading to pH-dependent solubility. |
The predicted low aqueous solubility is the primary obstacle to achieving adequate oral absorption and systemic exposure in in vivo studies. The acidic nature of the molecule (pKa ~4.05) indicates that its solubility will increase in neutral to alkaline conditions.
Formulation Development Workflow
The following diagram outlines the logical workflow for developing a suitable formulation for this compound.
Caption: Formulation Development Workflow.
Experimental Protocols
Based on the predicted physicochemical properties, two primary formulation strategies are proposed: a co-solvent-based formulation and a pH-adjusted aqueous suspension. The choice between these will depend on the required dose and the tolerance of the animal model to the selected excipients.
Protocol 1: Solubility Enhancement Study
Objective: To identify a suitable solvent or co-solvent system that can solubilize this compound at the desired concentration for in vivo studies.
Materials:
-
This compound
-
A range of pharmaceutically acceptable solvents (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Polyethylene glycol 400 (PEG400), Propylene glycol (PG))
-
Co-solvents and surfactants (e.g., Ethanol, Tween® 80, Solutol® HS 15)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Single Solvent Solubility: a. Prepare saturated solutions of the test compound in each of the selected solvents. b. Equilibrate the solutions for 24 hours at room temperature with constant agitation. c. Centrifuge the samples to pellet any undissolved solid. d. Analyze the supernatant to determine the concentration of the dissolved compound.
-
Co-solvent System Solubility: a. Based on the results from the single solvent screen, select the most promising solvents. b. Prepare a series of co-solvent systems by mixing the selected organic solvents with an aqueous vehicle (e.g., water, PBS) at different ratios (e.g., 10%, 20%, 50% organic solvent). c. Determine the solubility of the compound in each co-solvent system as described above.
-
Effect of Surfactants: a. Prepare solutions of surfactants (e.g., 1-5% Tween® 80) in the most promising co-solvent system. b. Determine the solubility of the compound in these surfactant-containing formulations.
Data Presentation:
Table 2: Solubility of this compound in Various Solvents
| Solvent System | Concentration (mg/mL) | Observations |
| Water | <0.1 | Insoluble |
| PBS (pH 7.4) | Determine experimentally | - |
| DMSO | Determine experimentally | - |
| PEG400 | Determine experimentally | - |
| 20% PEG400 in Water | Determine experimentally | - |
| 20% PEG400 / 5% Tween® 80 in Water | Determine experimentally | - |
Protocol 2: Preparation of an Oral Formulation (Co-solvent System)
Objective: To prepare a 10 mg/mL solution of this compound in a co-solvent system for oral gavage in mice.
Materials:
-
This compound
-
PEG400
-
Tween® 80
-
Sterile water for injection
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Vehicle Preparation: a. In a sterile glass vial, combine 20% (v/v) PEG400 and 5% (v/v) Tween® 80. b. Add sterile water to bring the volume to 90% of the final desired volume. c. Mix thoroughly using a magnetic stirrer until a clear, homogeneous solution is formed.
-
Drug Solubilization: a. Weigh the required amount of this compound to achieve a final concentration of 10 mg/mL. b. Slowly add the powdered compound to the prepared vehicle while stirring continuously. c. Continue stirring until the compound is completely dissolved. Gentle warming (to no more than 40°C) may be applied if necessary to aid dissolution. d. Once dissolved, add sterile water to reach the final volume.
-
Quality Control: a. Appearance: The final formulation should be a clear, particle-free solution. b. pH: Measure the pH of the final solution. c. Concentration Verification: Confirm the concentration of the active ingredient using a validated analytical method (e.g., HPLC).
Hypothetical Signaling Pathway
As the specific molecular target and signaling pathway of this compound are not yet fully elucidated, the following diagram illustrates a hypothetical pathway where it may act as an inhibitor of a key signaling molecule.
Caption: Hypothetical Signaling Pathway Inhibition.
Disclaimer: This document provides guidance on the formulation of this compound for preclinical research. All procedures involving animals must be approved by the institution's Animal Care and Use Committee (IACUC) and conducted in accordance with all applicable regulations and guidelines. The proposed formulations should be tested for stability and compatibility before use in in vivo studies.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues with Benzenesulfonylamino Benzoic Acid Compounds
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges encountered during experiments with benzenesulfonylamino benzoic acid compounds.
Frequently Asked Questions (FAQs)
Q1: My benzenesulfonylamino benzoic acid compound has poor aqueous solubility. What are the likely reasons?
A1: Poor aqueous solubility is a common challenge with benzenesulfonylamino benzoic acid derivatives. Several factors can contribute to this issue:
-
Molecular Weight and Lipophilicity: Larger molecules with higher molecular weights tend to be less soluble.[1] The benzenesulfonylamino benzoic acid scaffold possesses both aromatic rings and a sulfonamide group, which can contribute to significant lipophilicity (high LogP), leading to poor dissolution in aqueous media.
-
Crystal Lattice Energy: The arrangement of molecules in the solid state (crystal lattice) can be very stable. High lattice energy requires a significant amount of energy to break the crystal structure and allow the solvent to interact with the compound, thus reducing solubility.
-
pH of the Medium: Benzenesulfonylamino benzoic acid derivatives are typically weakly acidic due to the carboxylic acid and sulfonamide groups. Their solubility is highly dependent on the pH of the solution.[2] In acidic to neutral pH, they exist predominantly in their less soluble, protonated (uncharged) form.[3]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility profile. One polymorph may be significantly less soluble than another.[4]
Q2: How can I improve the solubility of my benzenesulfonylamino benzoic acid compound for in vitro assays?
A2: Several strategies can be employed to enhance the solubility of your compound for in vitro experiments:
-
pH Adjustment: Since these compounds are weak acids, increasing the pH of the buffer will deprotonate the carboxylic acid and sulfonamide groups, forming a more soluble salt.[3][5]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (co-solvent) can increase solubility.[2][6] Common co-solvents include DMSO, ethanol, methanol, and PEG 400.[1]
-
Use of Surfactants: Surfactants can increase solubility by reducing the surface tension between the compound and the aqueous medium and by forming micelles that encapsulate the hydrophobic compound.[4][5]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively increasing their aqueous solubility.[1]
Q3: I'm observing precipitation of my compound during my experiment. What should I do?
A3: Precipitation after initial dissolution can be caused by several factors:
-
Supersaturation: Dissolving the compound at a higher temperature or in a higher concentration of organic solvent might create a supersaturated solution that is not stable when returned to experimental conditions (e.g., room temperature, lower organic solvent concentration).[3]
-
Solvent Evaporation: Evaporation of a volatile organic co-solvent from your experimental medium can lead to an increase in the compound's concentration and subsequent precipitation.[3]
-
Change in pH: A shift in the pH of your medium during the experiment can cause the compound to convert to its less soluble form and precipitate.
To troubleshoot this, consider re-dissolving the precipitate by gentle warming, ensuring a sealed experimental setup to prevent solvent evaporation, and using a buffer to maintain a stable pH.[2][3]
Troubleshooting Guides
Issue 1: Compound is insoluble in aqueous buffer.
Troubleshooting Workflow
Caption: Troubleshooting workflow for an insoluble compound.
Issue 2: Inconsistent results in biological assays due to suspected poor solubility.
Logical Relationship Diagram
Caption: Relationship between solubility issues and inconsistent data.
Quantitative Data Summary
The following tables provide a general overview of solubility enhancement strategies and typical solubility ranges. Note that the optimal conditions will be compound-specific.
Table 1: Common Co-solvents for Solubility Enhancement
| Co-solvent | Typical Starting Concentration (%) | Maximum Recommended Concentration (%) | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1 - 1 | 5 | Can have cellular effects at higher concentrations. |
| Ethanol | 1 - 5 | 10 | Can cause protein precipitation at higher concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 1 - 10 | 20 | Generally well-tolerated in cell-based assays.[1] |
| Methanol | 1 - 5 | 10 | Can be more toxic to cells than ethanol. |
Table 2: Solubility Classification
| Descriptive Term | Parts of Solvent Required for 1 Part of Solute | Approximate Solubility (mg/mL) |
| Very soluble | < 1 | > 1000 |
| Freely soluble | 1 - 10 | 100 - 1000 |
| Soluble | 10 - 30 | 33 - 100 |
| Sparingly soluble | 30 - 100 | 10 - 33 |
| Slightly soluble | 100 - 1000 | 1 - 10 |
| Very slightly soluble | 1000 - 10,000 | 0.1 - 1 |
| Practically insoluble | > 10,000 | < 0.1 |
Source: Adapted from general pharmaceutical guidelines.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using the Shake-Flask Method
This protocol is used for a rapid assessment of solubility, often in early-stage drug discovery.[7][8]
Materials:
-
Test compound (as DMSO stock solution, e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microtiter plates
-
Plate shaker
-
Plate reader (UV-Vis spectrophotometer or nephelometer)
-
Centrifuge with plate rotor (optional)
Procedure:
-
Preparation of Standards: Prepare a standard curve of the test compound in the assay buffer containing the same final concentration of DMSO as the test samples.
-
Sample Preparation: Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to the wells of a microtiter plate.
-
Addition of Buffer: Add 198 µL of the aqueous buffer to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.[7]
-
Analysis:
-
Nephelometry (Light Scattering): Measure the light scattering in each well. An increase in scattering compared to the buffer blank indicates precipitation.[9]
-
UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the absorbance at the compound's λmax. Determine the concentration using the standard curve.[7]
-
Kinetic Solubility Assay Workflow
Caption: Workflow for a kinetic solubility assay.
Protocol 2: Thermodynamic Solubility Assay
This protocol determines the equilibrium solubility and is considered the "gold standard".[8][10]
Materials:
-
Test compound (solid powder)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Glass vials
-
Thermomixer or shaking incubator
-
Filtration system (e.g., 0.45 µm syringe filters)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Accurately weigh an excess amount of the solid compound into a glass vial.
-
Addition of Buffer: Add a known volume of the aqueous buffer to the vial.
-
Equilibration: Seal the vial and incubate at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.[7][10]
-
Sample Processing: After incubation, allow the solution to stand to let undissolved solids settle.
-
Filtration: Filter the supernatant to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.[7]
Thermodynamic Solubility Assay Workflow
Caption: Workflow for a thermodynamic solubility assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. Methods of solubility enhancements | PPTX [slideshare.net]
- 5. brieflands.com [brieflands.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. enamine.net [enamine.net]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. In-vitro Thermodynamic Solubility [protocols.io]
Technical Support Center: Optimizing Sulfonamide Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to optimize reaction conditions for sulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing sulfonamides?
The most prevalent and classic method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[1] This reaction is typically conducted in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1]
Q2: Why is the choice of base and solvent critical for a successful synthesis?
The selection of an appropriate base and solvent significantly impacts the reaction's yield and purity.[2]
-
Base: The base should be sufficiently strong to deprotonate the amine, facilitating its nucleophilic attack on the sulfonyl chloride, without causing undesirable side reactions.[2] Common bases include pyridine and triethylamine.[3][4]
-
Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Anhydrous (dry) solvents are crucial as sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, reducing the yield.[2] Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used.[3][5]
Q3: My sulfonyl chloride starting material appears to be degrading. How can this be prevented?
Sulfonyl chlorides are particularly sensitive to moisture and can hydrolyze into the corresponding sulfonic acid, which is a common impurity.[3][5] To prevent degradation:
-
Maintain Anhydrous Conditions: Strictly exclude moisture throughout the entire process. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Proper Storage: Store sulfonyl chlorides in sealed, moisture-proof containers under an inert atmosphere.[5] For long-term storage, refrigeration in a desiccator is recommended.
-
Controlled Quenching: When stopping the reaction (quenching), do so at low temperatures, for example, by pouring the reaction mixture over ice, to minimize hydrolysis of any remaining sulfonyl chloride.[3]
Q4: What are the common methods for purifying crude sulfonamides?
Due to their crystalline nature, sulfonamides are often purified using standard laboratory techniques.[1] The choice of method depends on the properties of the sulfonamide and the impurities present.[6]
-
Recrystallization: This is a highly effective technique for purifying solid products. The crude material is dissolved in a minimal amount of a hot solvent and then allowed to cool slowly, causing the pure sulfonamide to crystallize while impurities remain in the solution.[6]
-
Column Chromatography: This is a versatile method for separating compounds based on their polarity. Silica gel is a commonly used stationary phase for sulfonamide purification.
-
Liquid-Liquid Extraction: This technique is used during the workup phase to separate the product from water-soluble impurities based on its differential solubility in two immiscible liquids (e.g., an organic solvent and water).[6]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Sulfonamide Product
A low yield is one of the most common issues encountered. Several factors can contribute to this problem.[2]
| Potential Cause | Troubleshooting Steps & Recommendations |
| Degraded/Impure Starting Materials | Verify the purity of the amine and sulfonyl chloride using techniques like NMR or LC-MS. Ensure sulfonyl chlorides are fresh or have been stored under strictly anhydrous conditions.[2] |
| Suboptimal Reaction Temperature | Temperature control is critical. Some reactions require initial cooling (e.g., 0 °C) to manage the initial exothermic reaction, followed by warming to room temperature or gentle heating to drive the reaction to completion.[2] Monitor reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature profile.[3] |
| Ineffective Base or Solvent | Ensure the base (e.g., triethylamine) is dry. If deprotonation of the amine is suspected to be inefficient, consider using a stronger, non-nucleophilic base. The solvent must be anhydrous.[2] |
| Hydrolysis of Sulfonyl Chloride | The primary side reaction is often the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[3] Maintain strict anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[3] |
Problem 2: Multiple Spots on TLC, Indicating Side Products
The presence of multiple spots on a TLC plate suggests the formation of impurities or side products.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Sulfonic Acid Formation | This is the most common byproduct, resulting from the reaction of the sulfonyl chloride with water.[3] Prevention: Use anhydrous solvents and reagents and an inert atmosphere.[3] Removal: During workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract the acidic sulfonic acid. |
| Bis-sulfonylation of Primary Amines | A primary amine (R-NH₂) can sometimes react with two molecules of the sulfonyl chloride, especially if an excess of the sulfonylating agent is used, to form a di-sulfonylated product (R-N(SO₂R')₂). Use a slight excess of the amine to favor the formation of the desired mono-sulfonamide.[2] |
| Reaction with Solvent | Ensure the chosen solvent is inert. Protic solvents like alcohols can react with the highly electrophilic sulfonyl chloride.[2] |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on how different reaction parameters can influence the yield of sulfonamide synthesis.
Table 1: Effect of Different Bases on Sulfonamide Yield
| Sulfonyl Chloride | Amine | Base | Solvent | Yield (%) |
| Benzenesulfonyl chloride | Aniline | Pyridine | - | Quantitative |
| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine | - | Quantitative |
| Benzenesulfonyl chloride | Aniline | Triethylamine (TEA) | THF | 86 |
| Benzenesulfonyl chloride | Aniline | Triethylamine (TEA) | DCM | 85 |
| p-Chlorobenzenesulfonyl chloride | Aniline | K₂CO₃ | PEG | 95 |
Data compiled from multiple sources.[2][3]
Table 2: Effect of Different Solvents on Sulfonamide Yield
| Sulfonyl Chloride | Amine | Base | Solvent | Temperature (°C) | Yield (%) |
| p-Toluenesulfonyl chloride | Benzylamine | Triethylamine | Acetonitrile | 0 | Low Yield |
| p-Toluenesulfonyl chloride | Benzylamine | Triethylamine | THF | 0 | Low Yield |
| p-Toluenesulfonyl chloride | Benzylamine | Triethylamine | Ethyl Acetate | 0 | Low Yield |
| p-Toluenesulfonyl chloride | Benzylamine | Triethylamine | Dichloromethane | 0 | 66 |
| Thiophenol¹ | Morpholine | - | Ethanol | RT | 81 |
| Thiophenol¹ | Morpholine | - | Glycerol | RT | 83 |
¹In this case, the sulfonamide is synthesized in one pot from the thiol via oxidative chlorination.[6] Data compiled from multiple sources.[5][6]
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from a Sulfonyl Chloride and a Primary Amine
This protocol is a representative example and may require optimization for specific substrates.
-
Reactant Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 mmol, 1.0 equiv.) and a suitable base (e.g., powdered KOH, 1.8 mmol, 1.8 equiv., or triethylamine, 1.2 mmol, 1.2 equiv.) in an anhydrous solvent (e.g., dichloromethane (CH₂Cl₂), 15 mL). Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0 mmol, 1.0 equiv.) in a small amount of the anhydrous solvent and add it dropwise to the stirred amine solution over 10-15 minutes.[2]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for the required time (typically 6-24 hours).[3] Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding brine or water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).[2]
-
Washing: Combine the organic layers and wash them sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities, and finally with brine.
-
Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Purification: Purify the resulting crude sulfonamide by either recrystallization or column chromatography on silica gel.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in sulfonamide synthesis.
Caption: A typical experimental workflow for sulfonamide synthesis.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jsynthchem.com [jsynthchem.com]
- 3. cbijournal.com [cbijournal.com]
- 4. benchchem.com [benchchem.com]
- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective purification techniques for this compound, a sulfonamide derivative, are recrystallization and column chromatography.[1] Crystallization is often the preferred method to obtain a highly pure product.[1] The choice of solvent system is critical for successful purification by either method.
Q2: I am observing a low yield after recrystallization. What are the potential causes and solutions?
A2: Low recovery of the pure product can be due to several factors. The product may have significant solubility in the cold solvent, too much solvent may have been used, or premature crystallization might have occurred during hot filtration.[2] To troubleshoot this, ensure the solution is thoroughly cooled in an ice bath to minimize solubility and use the minimum amount of hot solvent necessary to dissolve the crude product.[2] Preheating the filtration apparatus can also prevent premature crystallization.[2]
Q3: My purified product has a yellowish or brownish tint. How can I remove colored impurities?
A3: Colored impurities can be persistent. If the colored impurities co-crystallize with the product, you can try adding activated charcoal to the hot solution before filtration.[2][3] The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration.[3] However, be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
Q4: The purified product shows a broad melting point range. What does this indicate?
A4: A broad melting point range is a common indicator of the presence of impurities.[2] For high-purity crystalline solids, the melting point range is typically sharp (within 1-2°C). A broad range suggests that your sample may still contain starting materials, byproducts, or residual solvent. Further purification steps, such as a second recrystallization or column chromatography, may be necessary.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallization | The boiling point of the solvent is higher than the melting point of the compound. The compound is precipitating too quickly from a supersaturated solution. | Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and allow it to cool more slowly. Alternatively, choose a solvent with a lower boiling point.[2] |
| No crystal formation upon cooling | The solution is not saturated. Too much solvent was added. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. Add a seed crystal of the pure compound if available. If these fail, evaporate some of the solvent to increase the concentration and cool again.[4] |
| Low recovery of pure product | The product is significantly soluble in the cold solvent. Too much solvent was used during dissolution. Premature crystallization occurred during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.[2] Use the minimum amount of hot solvent for dissolution.[5] Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.[2] |
| Colored impurities in crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the impurities.[2][3] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | The chosen solvent system (eluent) is not optimal. | Systematically vary the polarity of the eluent. A common starting point for sulfonamides is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or acetone).[1][6] Run several TLCs with different solvent ratios to find the best separation. |
| Product is not eluting from the column | The eluent is not polar enough to move the compound through the silica gel. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. |
| Streaking of the compound on the column/TLC | The compound may be too polar for the silica gel, leading to strong adsorption. The sample may be overloaded. | Add a small amount of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid group, which can reduce streaking. Ensure you are not loading too much crude material onto the column. |
| Cracking of the silica gel bed | Improper packing of the column. The column ran dry. | Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. Keep the top of the silica gel covered with the eluent at all times. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
This protocol is a general guideline and may require optimization based on the impurity profile of your crude product.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.[2]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution at a gentle boil for a few minutes.[2]
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.[2]
-
Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.[2]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.[2]
-
Drying: Dry the purified crystals under vacuum.[2]
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good solvent system will give a retention factor (Rf) for the desired compound of around 0.3-0.4. A mixture of toluene and acetone could be a good starting point.[6]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent, and then adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica gel containing the sample to the top of the column.
-
Elution: Begin eluting with the determined solvent system, starting with a lower polarity and gradually increasing the polarity if a gradient elution is necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: A logical diagram for troubleshooting the purification process based on purity assessment.
References
Technical Support Center: Scaling Up Sulfonamide Production
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up the production of sulfonamides.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis, purification, and handling of sulfonamides on a larger scale.
Issue 1: Low Yield of Sulfonamide Product
Q: My scaled-up sulfonamide synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields during the scale-up of sulfonamide synthesis can arise from several factors. A primary concern is the hydrolysis of the sulfonyl chloride starting material in the presence of moisture, which leads to the formation of the corresponding sulfonic acid as a byproduct.[1] Another common issue is the occurrence of side reactions, such as the di-sulfonylation of primary amines.[2] Inefficient heat and mass transfer in larger reactors can also lead to incomplete reactions or the formation of impurities.[3]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture.[2] All solvents and reagents should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[4]
-
Optimize Reagent Stoichiometry: A slight excess (1.1 to 1.5 equivalents) of the sulfonyl chloride can help drive the reaction to completion.[2] However, for primary amines, it's crucial to add the sulfonyl chloride slowly to the amine solution to avoid di-sulfonylation.[2]
-
Control Reaction Temperature: While many sulfonylation reactions proceed at room temperature, some may require gentle heating to ensure completion.[2] Conversely, the initial addition of the highly reactive sulfonyl chloride is often performed at 0 °C to control the exothermic reaction.[4]
-
Improve Mixing: Inadequate mixing can be a significant issue in large reactors. Ensure the stirring is efficient enough to maintain a homogenous reaction mixture.[3]
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product.[4] This will help determine the optimal reaction time.
Issue 2: Formation of Multiple Products and Impurities
Q: My final product contains several impurities. What are the likely side reactions and how can I minimize them?
A: The formation of multiple products is often due to side reactions. A common side reaction is the di-sulfonylation of primary amines, which results in a bis(sulfonyl)amine.[2] Another possibility is the reaction of the sulfonyl chloride with other nucleophilic functional groups present in your starting materials.[2] Inadequate control of reaction conditions, such as temperature and addition rate, can also lead to the formation of byproducts.[3]
Strategies for Minimization:
-
Controlled Addition: Add the sulfonyl chloride to the amine solution slowly and at a controlled temperature (often 0 °C) to minimize side reactions.[1]
-
Use of Protecting Groups: If your starting amine contains other nucleophilic groups, consider using protecting groups to prevent unwanted reactions.[2]
-
Stoichiometry Control: Carefully control the molar ratio of sulfonyl chloride to the amine to avoid excess reagent that could lead to side reactions like di-sulfonylation.[2]
-
Process Analytical Technology (PAT): Implementing PAT can help monitor and control critical process parameters in real-time, reducing the likelihood of impurity formation.[5][6]
Issue 3: Difficulties in Product Purification and Isolation
Q: I am struggling to purify my scaled-up batch of sulfonamide. What are the best techniques for purification?
A: Purifying sulfonamides on a large scale can be challenging due to their varying polarities and potential for hydrogen bonding.[1] The most common and effective methods are crystallization and column chromatography.
-
Crystallization: This is often the preferred method for obtaining highly pure sulfonamides.[1] The key is to find a suitable solvent or solvent system where the sulfonamide is highly soluble at high temperatures and poorly soluble at low temperatures.[7]
-
Troubleshooting Crystallization: If you are obtaining an oil or amorphous powder, try using a solvent/anti-solvent system.[7] Dissolve your compound in a "good" solvent and slowly add a miscible "anti-solvent" in which it is poorly soluble to induce crystallization.[7] Seeding the solution with a small crystal of the pure product can also promote crystallization.[7]
-
-
Column Chromatography: For mixtures that are difficult to separate by crystallization, silica gel column chromatography is a widely used technique.[1] A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is typically effective.[4]
-
Supercritical Fluid Chromatography (SFC): As a greener and faster alternative to HPLC, SFC can be employed for the purification of sulfonamides, using supercritical CO₂ with a polar modifier like methanol.[1]
Issue 4: Product is an Amorphous Powder Instead of Crystalline Solid
Q: My sulfonamide product is an amorphous powder, not the expected crystalline solid. What causes this and how can I obtain crystals?
A: The formation of an amorphous solid is often due to rapid precipitation from a highly supersaturated solution.[7] To obtain a crystalline product, the rate of precipitation needs to be controlled to allow for the ordered arrangement of molecules into a crystal lattice.
Solutions:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[7]
-
Solvent/Anti-solvent Method: Dissolve the amorphous solid in a minimal amount of a good solvent. Slowly add an anti-solvent dropwise until the solution becomes turbid, then allow it to stand undisturbed for crystals to form.[7]
-
Scratching: Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod.[7]
-
Seeding: Add a small seed crystal of the desired polymorph to a supersaturated solution to template crystal growth.[7]
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when scaling up sulfonamide synthesis?
A1: Sulfonyl chlorides are reactive and moisture-sensitive compounds that can release corrosive hydrochloric acid upon contact with water.[2] Therefore, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Runaway reactions are a significant concern during scale-up; therefore, generating safety data at the lab scale is essential to design appropriate hardware for larger batches.[3]
Q2: How can I control polymorphism in my final sulfonamide product?
A2: Polymorphism, the existence of different crystal forms of the same compound, is a known phenomenon for sulfonamides and can affect the final product's properties.[7] To control polymorphism, it is essential to standardize crystallization conditions, including the choice of solvent, cooling rate, temperature, and agitation.[7] Seeding the crystallization with a crystal of the desired polymorph is a highly effective strategy to ensure consistency between batches.[7]
Q3: My sulfonamide is poorly soluble in water. What strategies can I use to improve its solubility?
A3: The low aqueous solubility of many sulfonamides is due to the hydrophobic benzene ring in their structure.[8] Several strategies can be employed to enhance solubility:
-
Co-solvency: Using a water-miscible organic solvent like ethanol or propylene glycol can increase solubility.[8]
-
pH Adjustment/Salt Formation: As sulfonamides are weakly acidic, their solubility can be increased by forming a more soluble salt through pH adjustment with a base like sodium hydroxide.[8]
-
Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix can improve wettability and dissolution rate.[8]
Q4: What are the most common analytical techniques for quality control of sulfonamide production?
A4: A robust quality control process is essential to ensure the purity and identity of the final sulfonamide product. Common analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure of the synthesized sulfonamide.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the product and to identify and quantify any impurities.[1][9]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), mass spectrometry is used to confirm the molecular weight of the product and to identify unknown impurities.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups of the sulfonamide and to detect differences between polymorphs.[7]
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in Sulfonamide Synthesis
| Potential Cause | Symptoms | Recommended Action |
| Hydrolysis of Sulfonyl Chloride | Low yield of sulfonamide, presence of sulfonic acid byproduct.[1] | Use anhydrous solvents and reagents; conduct the reaction under an inert atmosphere.[4] |
| Incomplete Reaction | Presence of unreacted starting materials in the final product. | Increase reaction time, consider gentle heating, or use a slight excess of sulfonyl chloride.[2] |
| Di-sulfonylation of Primary Amine | Formation of a higher molecular weight byproduct.[2] | Add sulfonyl chloride slowly to the amine solution at a controlled temperature.[2] |
| Poor Mixing/Mass Transfer | Inconsistent reaction, localized overheating, or formation of impurities.[3] | Ensure efficient stirring and agitation appropriate for the reactor size.[3] |
Table 2: Common Solvents for Sulfonamide Crystallization
| Solvent | Polarity | Typical Use | Reference |
| Ethanol | Polar Protic | Single-solvent recrystallization. | [1] |
| Methanol | Polar Protic | Single-solvent recrystallization. | [1] |
| Ethyl Acetate | Polar Aprotic | Single-solvent recrystallization or as a component in a solvent/anti-solvent system. | [1][4] |
| Hexanes/Heptane | Non-polar | Anti-solvent in a solvent/anti-solvent system. | [4] |
| Dichloromethane (DCM) | Polar Aprotic | Solvent for reaction workup. | [4] |
| Water | Polar Protic | Anti-solvent or for washing. | [4] |
Experimental Protocols
Protocol 1: General Procedure for N-Substituted-Sulfonamide Synthesis
This protocol describes a standard method for the synthesis of N-substituted-sulfonamides using a sulfonyl chloride and an amine.[4]
Materials:
-
Amine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Base (e.g., pyridine, 1.5 eq)
-
2,4-Dichlorobenzenesulfonyl chloride (1.0 eq)
-
1M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[4]
Protocol 2: Single-Solvent Recrystallization for Sulfonamide Purification
This is a common method for purifying solid sulfonamides.[7]
Materials:
-
Crude sulfonamide powder
-
Selected recrystallization solvent
-
Erlenmeyer flask
-
Hot plate
-
Boiling chip
-
Funnel and filter paper
Procedure:
-
Dissolution: Place the crude sulfonamide powder in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Bring the mixture to a boil using a hot plate. Continue adding small portions of the hot solvent until the compound just dissolves completely.
-
Hot Filtration (Optional): If the solution contains insoluble impurities, perform a hot filtration by quickly pouring the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: A logical workflow for troubleshooting low yields in sulfonamide synthesis.
Caption: A decision tree to guide the selection of a suitable purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmaceutical Scale-Up Challenges and How to Overcome Them – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 6. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting False Positives in High-Throughput Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate false positives in high-throughput screening (HTS) assays.
Frequently Asked Questions (FAQs)
Q1: What is a false positive in the context of HTS?
A1: In HTS, a false positive is a compound that appears to be active against a specific biological target in a primary screen but is later found to be inactive in subsequent confirmatory or secondary assays.[1] These apparent "hits" do not genuinely interact with the target of interest in the intended manner and their activity is often an artifact of the assay technology.[2]
Q2: Why is it crucial to identify and eliminate false positives early?
A2: Failing to identify and eliminate false positives early in the drug discovery process can lead to a significant waste of time, resources, and effort.[2] Pursuing these erroneous hits can result in misleading structure-activity relationship (SAR) data and ultimately lead to costly failures in later stages of development.[3]
Q3: What are the most common causes of false positives in HTS assays?
A3: False positives in HTS can arise from various mechanisms of assay interference. The most common causes include:
-
Compound Aggregation: Many organic molecules form colloidal aggregates in solution that can non-specifically inhibit enzymes.[4] This is considered one of the most frequent sources of false positives.[4]
-
Interference with Detection Methods: Compounds can interfere with the detection system of an assay. This includes autofluorescence, fluorescence quenching, or inhibition of reporter enzymes like luciferase.[5][6]
-
Chemical Reactivity: Some compounds are inherently reactive and can covalently modify proteins or other assay components, leading to a non-specific signal.[7] This is particularly problematic for assays involving targets with reactive cysteine residues.
-
Redox Cycling: Certain compounds can undergo redox cycling in the presence of reducing agents commonly used in assay buffers (e.g., DTT), leading to the production of hydrogen peroxide (H₂O₂). H₂O₂ can then oxidize and inactivate proteins non-specifically.[1]
Troubleshooting Guides
Issue 1: High hit rate in a primary screen, especially with a fluorescence-based assay.
Possible Cause: Autofluorescent compounds or compounds that interfere with the fluorescent probe.
Troubleshooting Steps:
-
Pre-read for Autofluorescence: Before adding assay reagents, read the fluorescence of the plate containing only the library compounds in buffer. This can help identify intrinsically fluorescent compounds.
-
Spectral Shift: If possible, switch to a red-shifted fluorophore. The incidence of compound autofluorescence is significantly lower at longer wavelengths.[5][8]
-
Orthogonal Assay: Confirm hits using an orthogonal assay with a different detection method (e.g., a luminescence-based or label-free assay) to eliminate compounds that specifically interfere with fluorescence.[1][9]
Issue 2: Apparent inhibitors show steep dose-response curves and high Hill slopes.
Possible Cause: Compound aggregation. Aggregating compounds often exhibit steep, non-stoichiometric inhibition curves.[4]
Troubleshooting Steps:
-
Detergent Counter-Screen: Re-run the assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100. The inhibitory activity of aggregating compounds is often attenuated or eliminated by detergents.[4]
-
Centrifugation Assay: Incubate the compound in the assay buffer and then centrifuge at high speed. If the compound is an aggregator, its activity should be reduced in the supernatant compared to a non-centrifuged control.
-
Dynamic Light Scattering (DLS): Use DLS to directly detect the formation of aggregates by the compound in the assay buffer.
Issue 3: High hit rate in a luciferase-based reporter gene assay.
Possible Cause: Direct inhibition of the luciferase enzyme by the test compounds.
Troubleshooting Steps:
-
Luciferase Counter-Screen: Perform a counter-screen using purified luciferase enzyme to directly test for inhibition by the hit compounds.
-
Orthogonal Reporter: Use a cell line with a different reporter gene (e.g., β-lactamase or a fluorescent protein) under the control of the same promoter to confirm that the compound's activity is on the signaling pathway and not the reporter itself.[1]
-
Promoter-less Luciferase Assay: Test the compounds in a cell line expressing luciferase from a constitutive promoter that is not expected to be modulated by the pathway of interest.
Issue 4: High hit rate in an assay containing a reducing agent like DTT, especially with enzyme targets like phosphatases or proteases.
Possible Cause: Redox-cycling compounds (RCCs) generating hydrogen peroxide.
Troubleshooting Steps:
-
Catalase Addition: Re-run the assay in the presence of catalase, an enzyme that degrades H₂O₂. If the compound's activity is diminished, it is likely a redox cycler.
-
Vary Reducing Agent: Test the compound's activity with a weaker reducing agent or in its absence. The apparent activity of RCCs is often dependent on the presence of strong reducing agents.[1]
-
H₂O₂ Detection Assay: Directly measure the production of H₂O₂ by the compound in the assay buffer using a commercially available kit.[1]
Quantitative Data Summary
The following tables summarize the prevalence of common false positive mechanisms and the effectiveness of mitigation strategies.
Table 1: Prevalence of Common False Positive Mechanisms in HTS
| False Positive Mechanism | Reported Prevalence/Hit Rate | Notes |
| Compound Aggregation | 1.7% of a ~70,000 compound library identified as aggregators.[4] | Can account for up to 95% of actives in some screens.[1] |
| Compound Autofluorescence | ~2-5% of library compounds in the blue spectral region; ~0.01% in the orange/red region.[1] | Up to 50% of hits in some blue fluorescence assays were artifacts.[1] |
| Luciferase Inhibition | ~5% of compounds in large libraries inhibit Firefly Luciferase at 11µM. | A significant number of compounds can show potent inhibition. |
| Redox Cycling | Can be a major source of false positives, with >85% of hits in one caspase-8 screen attributed to this mechanism.[1] | Highly dependent on the assay target and buffer conditions. |
Table 2: Effectiveness of Mitigation Strategies
| Mitigation Strategy | Reported Effectiveness | Notes |
| Orthogonal Assays | Can eliminate up to 95% of primary screen hits, which are identified as false positives.[1] | A crucial step for hit confirmation. |
| Detergent Addition | Effectively identifies and mitigates inhibition by aggregating compounds. | 0.01% Triton X-100 is commonly used. |
| Red-Shifted Fluorophores | Reduces fluorescence interference from ~5% (blue) to ~0.01% (red) of library compounds.[8] | A simple and effective design principle for fluorescence assays. |
| High-Throughput Mass Spectrometry (HTMS) | Confirmation rates for protease assays averaged <30% with traditional methods, while >99% of true inhibitors were confirmed with HTMS.[10] | A powerful label-free method to eliminate detection-based false positives. |
Experimental Protocols
Protocol 1: Luciferase Inhibition Counter-Screen
Objective: To determine if hit compounds from a luciferase-based primary screen directly inhibit the luciferase enzyme.
Materials:
-
Purified recombinant luciferase enzyme
-
Luciferin substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl or HEPES with Mg²⁺)
-
384-well white, opaque plates
-
Hit compounds dissolved in DMSO
-
Luminometer
Procedure:
-
Prepare a working solution of luciferase enzyme in assay buffer.
-
In a 384-well plate, add assay buffer to all wells.
-
Add hit compounds at various concentrations to the test wells. Include a known luciferase inhibitor as a positive control and DMSO-only wells as a negative control.
-
Add the luciferase enzyme solution to all wells except for the background control wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Prepare the substrate solution containing luciferin and ATP according to the manufacturer's instructions.
-
Add the substrate solution to all wells to initiate the reaction.
-
Immediately read the luminescence signal on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
Protocol 2: Detergent-Based Assay for Compound Aggregation
Objective: To identify false positives that inhibit through compound aggregation.
Materials:
-
Target enzyme and substrate
-
Assay buffer
-
Triton X-100 (or other non-ionic detergent)
-
384-well plates
-
Hit compounds dissolved in DMSO
-
Plate reader for the appropriate detection method
Procedure:
-
Prepare two sets of assay buffers: one with and one without 0.01% Triton X-100.
-
Run the primary assay in parallel in both buffer conditions.
-
For each condition, add the respective assay buffer to the wells of a 384-well plate.
-
Add hit compounds at various concentrations to the test wells. Include a known aggregator as a positive control and DMSO-only wells as a negative control.
-
Add the target enzyme and incubate as per the primary assay protocol.
-
Add the substrate to initiate the reaction.
-
Read the signal on a plate reader.
-
Compare the dose-response curves for each compound in the presence and absence of detergent. A significant rightward shift or complete loss of potency in the presence of Triton X-100 indicates inhibition by aggregation.
Protocol 3: Thiol Reactivity Assay
Objective: To identify compounds that are reactive towards thiols, a common mechanism for non-specific protein modification.
Materials:
-
Glutathione (GSH) or other thiol-containing molecule
-
Thiol-reactive fluorescent probe (e.g., ThioGlo™ or a maleimide-based probe)
-
Assay buffer (e.g., phosphate or HEPES buffer, pH 7.4)
-
384-well black plates
-
Hit compounds dissolved in DMSO
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of the thiol-reactive probe in assay buffer.
-
Prepare a solution of GSH in assay buffer.
-
In a 384-well plate, add assay buffer to all wells.
-
Add hit compounds at various concentrations to the test wells. Include a known thiol-reactive compound as a positive control and DMSO-only wells as a negative control.
-
Add the GSH solution to all wells and incubate for a predetermined time (e.g., 30 minutes) to allow for any reaction between the compounds and GSH.
-
Add the thiol-reactive probe to all wells. The probe will react with the remaining unreacted GSH, generating a fluorescent signal.
-
Incubate for a short period (e.g., 10-15 minutes) protected from light.
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths for the probe.
-
A decrease in fluorescence signal in the presence of a test compound indicates that the compound has reacted with GSH, and is therefore thiol-reactive.
Visualizations
Caption: A general workflow for troubleshooting and validating hits from a primary HTS to identify and eliminate false positives.
Caption: Classification of common sources of false positives in HTS based on their underlying mechanisms.
Caption: A diagram illustrating how different types of false-positive compounds can interfere at various stages of a signaling pathway and its detection system.
References
- 1. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. files.docking.org [files.docking.org]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutics Discovery with Orthogonal Assay Data | Revvity Signals Software [revvitysignals.com]
- 10. Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Separating Benzenesulfonylamino Isomers
Welcome to the technical support center for the method development and separation of benzenesulfonylamino isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during chromatographic separation of these compounds.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, offering systematic approaches to identify and resolve them.
Issue 1: Poor Resolution or Co-elution of Positional Isomers (ortho-, meta-, para-)
-
Question: My benzenesulfonylamino positional isomers are not separating and are eluting as a single peak or with very poor resolution. What should I do?
-
Answer: Poor resolution of positional isomers is a common challenge due to their similar physicochemical properties. A systematic optimization of your chromatographic conditions is key.
-
Initial Checks:
-
Column Health: An old or contaminated column can cause peak broadening and loss of resolution. Evaluate the column's performance with a standard compound.
-
System Suitability: Ensure your HPLC system is performing correctly by running a system suitability test with a known mixture.
-
-
Optimization Strategies:
-
Column Selection: Standard C18 columns may not provide sufficient selectivity. Consider columns with alternative selectivities:
-
Phenyl Phases: These columns can offer enhanced π-π interactions with the aromatic rings of your isomers, often leading to better separation.
-
Pentafluorophenyl (PFP) Phases: PFP columns provide alternative selectivity through a combination of aromatic, dipole-dipole, and ion-exchange interactions.
-
Polar-Embedded Phases: Phases like amide-embedded columns can offer different selectivity for compounds with hydrogen bonding capabilities.[1]
-
-
Mobile Phase Composition:
-
Organic Modifier: Acetonitrile often provides different selectivity compared to methanol. Try varying the organic solvent or using a mixture of both.
-
pH Control: The ionization state of the amino and sulfonyl groups can significantly impact retention and selectivity. Experiment with a pH range around the pKa values of your analytes. Using a buffer is crucial for reproducible results.
-
-
Temperature: Operating at sub-ambient or elevated temperatures can sometimes improve resolution by altering the thermodynamics of the separation. High-temperature liquid chromatography (HT-LC) can be a useful technique for sulfonamides.[2][3]
-
-
Issue 2: Difficulty in Separating Chiral Benzenesulfonylamino Isomers
-
Question: I am unable to resolve the enantiomers of my chiral benzenesulfonylamino compound. What is the best approach?
-
Answer: Chiral separations require a chiral environment to differentiate between enantiomers. This can be achieved through direct or indirect methods.[4][5][6]
-
Direct Chiral Separation (Chiral Stationary Phases - CSPs): This is the most common and often preferred method.
-
Column Screening: There is no universal chiral column. Screening a variety of CSPs with different chiral selectors is essential. Common choices include:
-
Polysaccharide-based CSPs: (e.g., cellulose or amylose derivatives) are widely applicable for a broad range of compounds.
-
Protein-based CSPs: (e.g., AGP, HSA) can be effective, particularly for ionizable compounds.
-
Macrocyclic Glycopeptide-based CSPs: (e.g., teicoplanin, vancomycin) are robust and can be used in both normal-phase and reversed-phase modes.
-
-
Mobile Phase: The mobile phase composition is critical for chiral recognition.
-
Normal Phase: Typically uses mixtures of alkanes (like hexane or heptane) with an alcohol (like isopropanol or ethanol). Small amounts of an acidic or basic additive may be required.
-
Reversed Phase: Often employs buffered aqueous solutions with acetonitrile or methanol.
-
-
-
Indirect Chiral Separation (Derivatization):
-
Principle: Involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[6][7]
-
Considerations: This method requires a suitable functional group on the analyte for derivatization and a high-purity chiral derivatizing agent. The reaction should be quantitative and not cause racemization.
-
-
Issue 3: Poor Peak Shape (Tailing or Fronting)
-
Question: My peaks for the benzenesulfonylamino isomers are tailing or fronting. What are the likely causes and solutions?
-
Answer: Poor peak shape can compromise resolution and quantification.
-
Peak Tailing:
-
Secondary Interactions: The basic amino group in your analyte can interact with acidic silanols on the silica surface of the column, causing tailing.
-
Solution: Use a base-deactivated column or add a basic modifier (e.g., triethylamine) to the mobile phase at a low concentration (0.1-0.5%). Adjusting the mobile phase pH to suppress the ionization of silanols (lower pH) or fully protonate the basic analyte can also help.
-
-
Column Overload: Injecting too much sample can lead to tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
-
Peak Fronting:
-
Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause fronting.
-
Solution: Ideally, dissolve the sample in the mobile phase. If this is not possible, use a weaker solvent.
-
-
Column Collapse: This can occur with some columns in highly aqueous mobile phases.
-
Solution: Ensure your column is suitable for the mobile phase conditions used.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting point for developing a separation method for positional benzenesulfonylamino isomers?
-
A1: A good starting point is to use a phenyl-hexyl or a PFP (pentafluorophenyl) column with a gradient of acetonitrile in water containing 0.1% formic acid. This will help to scout for the best selectivity. Monitor the elution at a UV wavelength where all isomers have good absorbance.
-
-
Q2: How do I choose between normal-phase and reversed-phase for chiral separation?
-
A2: The choice depends on the specific chiral stationary phase and the solubility of your compound. Polysaccharide-based CSPs are versatile and can be used in both modes. Normal-phase chromatography often provides better selectivity for chiral separations, but reversed-phase is sometimes preferred for its compatibility with MS detection and for highly polar or water-soluble compounds.
-
-
Q3: My baseline is noisy. What could be the cause?
-
A3: A noisy baseline can be caused by several factors, including:
-
Air bubbles in the pump or detector.
-
Contaminated mobile phase or a column that needs cleaning.
-
A failing detector lamp.
-
Leaks in the system.
-
Improperly mixed mobile phase. Systematically check each of these potential sources to identify and resolve the issue.
-
-
-
Q4: My retention times are drifting. What should I do?
-
A4: Retention time drift can be due to:
-
Temperature Fluctuations: Use a thermostatted column compartment to maintain a consistent temperature.
-
Mobile Phase Composition Changes: Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the proportioning valves.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using gradients.
-
Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause an inconsistent flow rate. Regular pump maintenance is crucial.
-
-
Data Presentation
Table 1: Example Separation of Positional Isomers of a Benzenesulfonylamino Compound
| Isomer | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| ortho-isomer | 8.2 | - | 1.1 |
| meta-isomer | 9.5 | 2.8 | 1.2 |
| para-isomer | 10.8 | 2.9 | 1.1 |
| Conditions: Phenyl-Hexyl Column (150 x 4.6 mm, 3 µm), Mobile Phase A: 0.1% Formic Acid in Water, Mobile Phase B: Acetonitrile. Gradient: 20-60% B over 15 min. Flow Rate: 1.0 mL/min. Temperature: 30 °C. |
Table 2: Example Chiral Separation of a Benzenesulfonylamino Compound
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| Enantiomer 1 (S) | 12.4 | - |
| Enantiomer 2 (R) | 14.1 | 2.1 |
| Conditions: Chiralpak AD-H (250 x 4.6 mm, 5 µm), Mobile Phase: Hexane/Isopropanol (80:20, v/v) with 0.1% Trifluoroacetic Acid. Flow Rate: 0.8 mL/min. Temperature: 25 °C. |
Experimental Protocols
Protocol 1: Method Development for Positional Isomer Separation
-
Sample Preparation: Prepare a stock solution of the isomer mixture at 1 mg/mL in methanol. Dilute to 50 µg/mL with the initial mobile phase.
-
Column Selection and Initial Conditions:
-
Select a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (or the λmax of the compounds).
-
-
Scouting Gradient: Run a broad gradient from 10% to 90% B over 20 minutes to determine the approximate elution conditions.
-
Optimization:
-
Based on the scouting run, design a shallower gradient around the elution point of the isomers.
-
If co-elution occurs, systematically vary the mobile phase (e.g., substitute acetonitrile with methanol) or change to a column with a different selectivity (e.g., PFP).
-
Adjust the pH of the aqueous mobile phase using different additives (e.g., trifluoroacetic acid, ammonium acetate) to modulate the ionization and retention of the isomers.
-
Protocol 2: Chiral Method Screening
-
Sample Preparation: Prepare a 1 mg/mL solution of the racemic mixture in the mobile phase.
-
Column and Mobile Phase Screening:
-
Columns: Screen a set of chiral columns with different selectivities (e.g., a polysaccharide-based column like Chiralpak AD-H and a protein-based column like Chiral AGP).
-
Normal Phase Conditions (for polysaccharide columns):
-
Mobile Phase: Start with a mixture of Hexane/Isopropanol (90:10, v/v).
-
If retention is too long, increase the percentage of isopropanol. If resolution is poor, try different alcohol modifiers (e.g., ethanol).
-
-
Reversed Phase Conditions (for protein-based or reversed-phase polysaccharide columns):
-
Mobile Phase: Start with a buffered aqueous mobile phase (e.g., 10 mM ammonium acetate, pH 6) and an organic modifier (acetonitrile or methanol).
-
-
-
Optimization:
-
Once partial separation is observed, fine-tune the mobile phase composition by making small changes to the modifier percentage.
-
For ionizable compounds, adjusting the pH of the mobile phase (in reversed-phase) or adding acidic/basic additives (in normal-phase) can significantly impact chiral recognition.
-
Evaluate the effect of temperature on the separation.
-
Visualizations
Caption: A general workflow for HPLC method development for benzenesulfonylamino isomers.
Caption: A decision tree for troubleshooting poor resolution in isomer separations.
References
- 1. separation of positional isomers - Chromatography Forum [chromforum.org]
- 2. When other separation techniques fail: compound-specific carbon isotope ratio analysis of sulfonamide containing pharmaceuticals by high-temperature-liquid chromatography-isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. High-performance liquid chromatographic method for determining the enantiomeric purity of a benzindene prostaglandin by a diastereomeric separation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Substituted Benzoic Acid Drugs
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with enhancing the oral bioavailability of substituted benzoic acid drugs. This document provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and highly variable plasma concentrations of our substituted benzoic acid drug after oral administration in rats. What are the potential causes?
A1: Low and variable oral bioavailability is a common hurdle for substituted benzoic acid derivatives and can be attributed to several factors related to the compound's inherent properties and its interaction with the gastrointestinal (GI) environment. Key factors include:
-
Poor Aqueous Solubility: As weak acids, the solubility of substituted benzoic acids is pH-dependent.[1] In the acidic environment of the stomach, they are protonated and less soluble. Many new chemical entities exhibit low aqueous solubility, which is a primary reason for poor bioavailability.[2]
-
Low Permeability: The compound may not efficiently cross the intestinal membrane to enter the bloodstream. This is a common issue for molecules that do not adhere to Lipinski's "Rule of Five".[3]
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver (hepatic first-pass metabolism) or the intestinal wall before reaching systemic circulation.[2]
-
Efflux Transporters: The compound might be actively transported back into the GI lumen by efflux transporters like P-glycoprotein (P-gp).[4]
-
Chemical or Enzymatic Instability: The drug could be degraded by the acidic conditions of the stomach or by digestive enzymes.[2]
Q2: How can we experimentally determine the primary cause of our compound's poor bioavailability?
A2: A systematic approach using both in vitro and in vivo experiments is recommended to identify the root cause of poor bioavailability.[2]
-
In Vitro Solubility and Dissolution Studies: Assess the drug's solubility and dissolution rate in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). This will help determine if low solubility is a limiting factor.[2]
-
In Vitro Permeability Assays: Use cell-based models like the Caco-2 permeability assay to evaluate the drug's ability to cross the intestinal epithelium. This can also indicate if the compound is a substrate for efflux transporters.[2][5]
-
In Vitro Metabolic Stability Assays: Evaluate the compound's stability in liver microsomes or S9 fractions to determine its susceptibility to first-pass metabolism.[4]
-
In Vivo Pharmacokinetic Studies: Compare the pharmacokinetic profiles after intravenous (IV) and oral (PO) administration to calculate the absolute bioavailability and understand clearance mechanisms.[2]
Q3: What are the most common formulation strategies to enhance the oral bioavailability of a poorly soluble substituted benzoic acid drug?
A3: Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs. The choice of strategy depends on the specific physicochemical properties of the drug candidate.[6] Common approaches include:
-
Particle Size Reduction: Decreasing the particle size through micronization or nanomilling increases the surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.[5][6]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a hydrophilic polymer matrix in an amorphous state can increase its apparent solubility and dissolution rate.[7][8]
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can present the drug in a solubilized state in the GI tract, which may also help bypass first-pass metabolism through lymphatic uptake.[3][7]
-
Prodrug Approach: A prodrug is a chemically modified version of the active drug that is designed to improve properties like solubility or permeability. Once absorbed, it is converted to the active parent drug.[9] For benzoic acid derivatives, ester prodrugs can be synthesized to mask the polar carboxylic acid group, thereby increasing lipophilicity and membrane permeability.[10][11]
-
Salt Formation: Creating a salt of the acidic benzoic acid derivative can significantly improve its solubility and dissolution rate.[1][12]
Troubleshooting Guides
Issue 1: My substituted benzoic acid derivative shows poor dissolution in in vitro testing.
-
Initial Checks:
-
Verify Media pH: Ensure the pH of the dissolution media is appropriate. For a weak acid, dissolution will be higher in a more neutral or basic pH (simulated intestinal fluid) compared to an acidic pH (simulated gastric fluid).[13][14]
-
Ensure Sink Conditions: The volume of the dissolution medium should be at least three to five times the volume required to form a saturated solution of the drug. If sink conditions are not met, the dissolution rate will be limited by the drug's solubility.[15][16]
-
Assess Particle Size: If the drug substance has a large particle size, this can limit the dissolution rate.[5]
-
-
Troubleshooting & Optimization:
-
pH Modification: Test dissolution in a range of pH values to understand the pH-solubility profile.[13]
-
Addition of Surfactants: Incorporating a surfactant (e.g., sodium lauryl sulfate) into the dissolution medium can help wet the drug particles and improve the dissolution of hydrophobic compounds.[15]
-
Formulation Adjustment: If working with a formulated product, consider the formulation strategies mentioned in FAQ Q3, such as particle size reduction or creating a solid dispersion.
-
Issue 2: The compound has good solubility and permeability (in vitro), but still exhibits low systemic exposure in vivo.
-
Possible Cause: This scenario strongly suggests that extensive first-pass metabolism is occurring in the gut wall and/or the liver.[4]
-
Troubleshooting Steps:
-
Strategies to Mitigate Metabolism:
-
Prodrug Approach: Design a prodrug that masks the metabolic site. This prodrug would then release the active compound systemically after absorption.[4]
-
Co-administration with Enzyme Inhibitors: While not a long-term clinical solution, this can be used in preclinical studies to confirm the role of specific metabolic enzymes.[4]
-
Lipid-Based Formulations: These formulations can sometimes promote lymphatic transport, which can partially bypass the liver and reduce first-pass metabolism.[7]
-
Data Presentation
Table 1: Illustrative Bioavailability Enhancement of a Model Substituted Benzoic Acid Drug (Drug X) Using Different Formulation Strategies.
| Formulation Strategy | Drug Loading (%) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Unformulated Drug (Aqueous Suspension) | 100 | 150 ± 35 | 2.0 | 600 ± 150 | 100 |
| Micronized Drug | 100 | 350 ± 50 | 1.5 | 1500 ± 250 | 250 |
| Solid Dispersion (1:5 Drug:Polymer) | 16.7 | 800 ± 120 | 1.0 | 4200 ± 500 | 700 |
| Ethyl Ester Prodrug | 85 (equivalent) | 650 ± 90 | 1.0 | 3600 ± 450 | 600 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by the Solvent Evaporation Method
This protocol describes the preparation of a solid dispersion of a substituted benzoic acid drug with a hydrophilic polymer like polyvinylpyrrolidone (PVP K30).[7][8]
-
Materials: Substituted benzoic acid drug, PVP K30 (or another suitable polymer), and a suitable organic solvent (e.g., methanol, ethanol, or a mixture).
-
Procedure: a. Dissolve the drug and the polymer in the organic solvent in the desired ratio (e.g., 1:5 drug to polymer).[7] b. Ensure complete dissolution to form a clear solution. c. Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).[7] d. Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent. e. The dried solid dispersion can then be pulverized using a mortar and pestle and sieved to obtain a uniform particle size.[17]
-
Characterization: The resulting solid dispersion should be characterized for drug loading, amorphous nature (via Differential Scanning Calorimetry or X-Ray Powder Diffraction), and dissolution performance.[7]
Protocol 2: In Vitro Dissolution Testing for Poorly Soluble Drugs
This protocol outlines a general procedure for dissolution testing of a solid oral dosage form containing a poorly soluble substituted benzoic acid.[13][15]
-
Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used.
-
Dissolution Medium: a. Start with a medium relevant to the physiological pH range, such as 0.1 N HCl (pH 1.2) or phosphate buffer (pH 6.8).[15] b. The volume should be sufficient to ensure sink conditions (typically 900 mL).[13] c. If the drug is very poorly soluble, a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) may be added to the medium.
-
Procedure: a. De-aerate the dissolution medium and bring it to 37 ± 0.5°C. b. Place one dosage unit into each vessel of the dissolution apparatus. c. Set the paddle speed, typically to 50 or 75 rpm.[4] d. At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw an aliquot of the medium for analysis. e. Replace the withdrawn volume with fresh, pre-warmed medium. f. Filter the samples promptly.
-
Analysis: Analyze the concentration of the dissolved drug in the samples using a validated analytical method, such as HPLC.
Protocol 3: Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a drug candidate.[5]
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in transwell plates and cultured for approximately 21 days to form a differentiated monolayer.[2]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[5]
-
Transport Buffer: A buffered salt solution (e.g., Hank's Balanced Salt Solution) at pH 7.4 is used.
-
Procedure for Apical to Basolateral (A-B) Permeability: a. The drug solution is added to the apical (upper) chamber. b. At various time points, samples are taken from the basolateral (lower) chamber. c. The concentration of the drug in the basolateral samples is quantified.
-
Procedure for Basolateral to Apical (B-A) Permeability: a. The drug solution is added to the basolateral chamber. b. Samples are taken from the apical chamber at various time points. c. The drug concentration in the apical samples is quantified.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.[2]
Visualizations
Caption: Biopharmaceutics Classification System (BCS).
Caption: Formulation selection workflow.
Caption: Ester prodrug activation pathway.
References
- 1. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. journals.stmjournals.com [journals.stmjournals.com]
- 4. fda.gov [fda.gov]
- 5. enamine.net [enamine.net]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. web.mit.edu [web.mit.edu]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. researchgate.net [researchgate.net]
- 12. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
- 13. esmed.org [esmed.org]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. japsonline.com [japsonline.com]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Strategies to Reduce Cytotoxicity of Benzenesulfonylamino Compounds
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with benzenesulfonylamino compounds. The focus is on strategies to mitigate cytotoxicity observed during in vitro experiments.
Frequently Asked questions (FAQs)
Q1: We are observing high cytotoxicity with our lead benzenesulfonylamino compound, even at low concentrations. What are the initial troubleshooting steps?
A1: High cytotoxicity at low concentrations can stem from several factors. First, verify the purity of your compound, as impurities can contribute to toxicity. Ensure accurate compound concentration through proper stock solution preparation and dilution. It's also crucial to confirm that the solvent (e.g., DMSO) concentration in your final assay conditions is non-toxic to the cells (typically ≤0.1%). If these factors are controlled, the inherent cytotoxicity of the compound is likely high, and structural modifications may be necessary.
Q2: How can we rationally modify the structure of our benzenesulfonylamino compound to reduce its cytotoxicity?
A2: A common strategy is to alter the physicochemical properties of the molecule. This can be achieved through:
-
Lipophilicity Modulation: Both high and low lipophilicity can contribute to toxicity. Systematically modify substituents on the benzenesulfonyl and amino moieties to achieve a balanced lipophilicity (logP).
-
Introduction of Polar Groups: Adding polar functional groups, such as hydroxyl (-OH) or carboxyl (-COOH), can increase hydrophilicity and potentially reduce off-target effects by limiting membrane permeability.
-
Bioisosteric Replacement: Replace the sulfonamide group with a bioisostere that retains the desired biological activity but alters the toxicity profile. Examples include replacing the sulfonamide with an acylsulfonamide or a triazole.[1]
Structure-activity relationship (SAR) and structure-toxicity relationship (STR) studies are essential to guide these modifications.
Q3: Can altering the experimental conditions of our cytotoxicity assay help in managing high cytotoxicity?
A3: Yes, optimizing your assay conditions can provide a clearer understanding of the compound's cytotoxic profile. Consider the following:
-
Incubation Time: Shortening the exposure time may reveal a therapeutic window where the desired on-target effect is observed before significant cytotoxicity occurs.
-
Cell Line Selection: Cytotoxicity can be cell-line specific. Test your compound on a panel of cell lines, including non-cancerous cell lines, to assess its selectivity.
-
Serum Concentration: Components in the serum can bind to your compound, affecting its bioavailability and toxicity. Testing in low-serum or serum-free media might be necessary, but be aware that this can also impact cell health.
Q4: What are the common mechanisms of cytotoxicity for benzenesulfonylamino compounds?
A4: Benzenesulfonylamino compounds can induce cytotoxicity through various mechanisms, including:
-
Induction of Apoptosis: Many of these compounds trigger programmed cell death through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[2][3] This often involves the activation of caspases.
-
Cell Cycle Arrest: These compounds can halt the cell cycle at specific checkpoints, such as G2/M or G0/G1, preventing cell proliferation and leading to cell death.[3][4]
-
Induction of Oxidative Stress: Some derivatives can increase the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[5]
Understanding the mechanism of cytotoxicity for your specific compound can help in designing strategies to mitigate it.
Troubleshooting Guides
| Problem | Possible Causes | Suggested Solutions |
| High cytotoxicity in all tested cell lines, including normal cells. | The compound has a narrow therapeutic window and is generally cytotoxic. | - Perform structural modifications to improve selectivity (see FAQ 2).- Consider developing a targeted drug delivery system (e.g., antibody-drug conjugate) to direct the compound to cancer cells. |
| Inconsistent cytotoxicity results between experiments. | - Inconsistent cell seeding density.- Variation in compound stock solution preparation.- Cell line instability at high passage numbers. | - Standardize cell seeding protocols.- Prepare fresh stock solutions for each experiment and store them properly.- Use cells within a consistent and low passage number range. |
| Precipitation of the compound in the culture medium. | - Poor aqueous solubility of the compound. | - Use a co-solvent system, but ensure the final solvent concentration is non-toxic.- Synthesize more soluble analogs by introducing polar functional groups. |
| Observed cytotoxicity is not dose-dependent. | - Compound has reached its maximum effect at the lowest tested concentration.- Assay interference. | - Test a wider range of concentrations, including much lower doses.- Run appropriate controls to rule out assay artifacts (e.g., compound interfering with the detection reagent). |
Quantitative Data on Cytotoxicity
The following table summarizes the in vitro cytotoxicity (IC50 values) of various benzenesulfonamide derivatives against different human cancer cell lines. This data can be used for comparative analysis to guide structural modifications aimed at reducing cytotoxicity while maintaining or improving anticancer activity.
| Compound ID | Modification/Class | Cell Line | IC50 (µM) | Reference |
| Compound 23 | Benzenesulfonamide-bearing imidazole | MDA-MB-231 (Breast Cancer) | 20.5 ± 3.6 | [6] |
| IGR39 (Melanoma) | 27.8 ± 2.8 | [6] | ||
| Compound 4h | Thiazolone-benzenesulfonamide | MDA-MB-231 (Breast Cancer) | 3.58 | [7] |
| MCF-7 (Breast Cancer) | 4.58 | [7] | ||
| Compound 4g | Thiazolone-benzenesulfonamide | MDA-MB-231 (Breast Cancer) | 5.54 | [7] |
| MCF-7 (Breast Cancer) | 2.55 | [7] | ||
| Acylsulfonamide 7d | Acylsulfonamide bioisostere | HL60 (Leukemia) | Improved viability vs. parent | [1] |
| Compound 53 | Benzene-1,4-disulfonamide | MIA PaCa-2 (Pancreatic Cancer) | 0.05 | [8] |
| Compound 60 | Mono-substituted sulfonamide | MIA PaCa-2 (Pancreatic Cancer) | 0.3 | [8] |
| BxPC-3 (Pancreatic Cancer) | 2.6 | [8] |
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
This protocol is a widely used colorimetric assay to measure cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Benzenesulfonylamino compound of interest
-
Human cancer cell line (e.g., MDA-MB-231, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the benzenesulfonylamino compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and an untreated control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
Signaling Pathways
The following diagrams illustrate common signaling pathways involved in the cytotoxic effects of benzenesulfonylamino compounds.
Caption: Mitochondrial-dependent apoptosis pathway induced by benzenesulfonylamino compounds.
Caption: p53-mediated cell cycle arrest at the G2/M phase.
References
- 1. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of ROS‑mediated cell death and activation of the JNK pathway by a sulfonamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Potency of Benzenesulfonylamino Benzoic Acid Analogs as Carbonic Anhydrase IX Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for selective and potent inhibitors of tumor-associated carbonic anhydrase IX (CA IX) has identified benzenesulfonylamino benzoic acid and its analogs as a promising class of compounds. Their efficacy in targeting this key enzyme, which is intrinsically linked to the hypoxic tumor microenvironment and subsequent cancer progression, has garnered significant attention in oncological drug development. This guide provides a comparative analysis of the efficacy of various benzenesulfonylamino benzoic acid analogs, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutics.
Quantitative Efficacy of Benzenesulfonylamino Benzoic Acid Analogs against Carbonic Anhydrase Isoforms
The inhibitory potency of a selection of benzenesulfonylamino benzoic acid analogs against key human carbonic anhydrase (hCA) isoforms is summarized below. The data highlights the structure-activity relationships (SAR) that govern their efficacy and selectivity, particularly towards the tumor-associated isoform hCA IX over the ubiquitous cytosolic isoforms hCA I and II. Inhibition constants (Kᵢ) are presented in nanomolar (nM) concentrations, where a lower value indicates greater potency.
| Compound ID | R Group Modification | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) | Selectivity Ratio (II/IX) |
| Acetazolamide (AAZ) | Reference Drug | 250 | 12 | 25 | 5.7 | 0.48 |
| U-CH₃ | 4-(3-(p-tolyl)ureido) | >10000 | 1765 | 7 | 6 | 252.1 |
| U-F | 4-(3-(4-fluorophenyl)ureido) | >10000 | 960 | 45 | 4 | 21.3 |
| U-NO₂ | 4-(3-(4-nitrophenyl)ureido) | 109 | 15 | 1 | 6 | 15 |
| Hydrazone 10 | 2,4-dimethoxyphenylhydrazone | 159.6 | 159.6 | 15.4 | - | 10.4 |
| Hydrazone 11 | 3,4-dimethoxyphenylhydrazone | 25.2 | 25.2 | 16.2 | - | 1.56 |
| Hydrazone 19 | 3-fluorophenylhydrazone | 53.6 | 53.6 | 21.2 | - | 2.53 |
Data synthesized from multiple sources for comparative purposes.[1][2]
Experimental Protocols
The determination of the inhibitory activity of benzenesulfonylamino benzoic acid analogs against carbonic anhydrase isoforms relies on robust and standardized experimental assays. The following is a detailed methodology for a key in vitro experiment.
In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Activity)
This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of carbon dioxide.
Materials and Reagents:
-
Recombinant human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII)
-
Test compounds (benzenesulfonylamino benzoic acid analogs) dissolved in DMSO
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
pH indicator (e.g., p-Nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: A solution of the specific hCA isoform is prepared in the assay buffer. The test compounds are serially diluted to various concentrations.
-
Assay Execution: The enzyme solution, with or without the inhibitor, is mixed with the CO₂-saturated water in the stopped-flow instrument.
-
Measurement: The catalytic reaction causes a change in pH, which is monitored by the change in absorbance of the pH indicator over a short period (milliseconds).
-
Data Analysis: The initial rates of the enzymatic reaction are calculated. The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC₅₀) is determined by plotting the reaction rates against the inhibitor concentrations. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
The Role of Carbonic Anhydrase IX in the HIF-1 Signaling Pathway
Carbonic Anhydrase IX is a transmembrane enzyme that is predominantly expressed in solid tumors as a response to hypoxia (low oxygen levels). Its expression is primarily regulated by the Hypoxia-Inducible Factor 1 (HIF-1) transcription factor. CA IX plays a critical role in tumor cell survival and proliferation by maintaining intracellular pH in the acidic tumor microenvironment.
Caption: The HIF-1 signaling pathway leading to the expression of Carbonic Anhydrase IX.
Conclusion
The comparative analysis of benzenesulfonylamino benzoic acid analogs demonstrates their significant potential as selective inhibitors of the tumor-associated carbonic anhydrase IX. The structure-activity relationship data reveals that modifications to the ureido and hydrazone moieties can substantially enhance potency and selectivity against hCA IX. These findings, supported by detailed experimental protocols and an understanding of the underlying signaling pathways, provide a valuable framework for the continued development of this promising class of anticancer agents. Further optimization of these scaffolds holds the potential to yield highly effective and targeted therapies for a range of hypoxic solid tumors.
References
validation of 4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid as a specific inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 4-[3,5-bis(trimethylsilyl)benzamido]benzoic acid (TAC-101), a novel synthetic retinoid, as a specific inhibitor of the Activator Protein-1 (AP-1) signaling pathway.[1][2] Its performance is objectively compared with other known AP-1 inhibitors, supported by experimental data and detailed protocols.
Introduction to TAC-101
TAC-101 is an orally active, synthetic retinoid that has demonstrated potent anti-tumor and anti-metastatic properties.[2] Its mechanism of action is attributed to its ability to interfere with the transcriptional activity of AP-1, a critical transcription factor involved in cell proliferation, invasion, and angiogenesis.[1][2] This guide will delve into the experimental validation of TAC-101's inhibitory effects on the AP-1 pathway and compare its efficacy with other modulators of this pathway.
Performance Comparison of AP-1 Inhibitors
The inhibitory potential of TAC-101 is benchmarked against other known inhibitors of the AP-1 signaling pathway. The following table summarizes their key characteristics and performance metrics.
| Inhibitor | Target | Mechanism of Action | IC50 / Effective Concentration | Key Findings |
| TAC-101 | AP-1 | Inhibits the binding of AP-1 to its DNA recognition sequence.[1] | Effective at 2-8 mg/kg/day in vivo.[3] | Suppresses liver metastasis and angiogenesis.[1][3] Induces apoptosis in cancer cells.[1] |
| T-5224 | c-Fos/AP-1 | Selectively inhibits the DNA binding activity of the c-Fos/c-Jun heterodimer.[4] | Not specified in the provided results. | Exhibits anti-inflammatory effects.[4] Has been investigated in Phase II clinical trials.[5][6] |
| SR 11302 | AP-1 | Selectively inhibits AP-1 transcriptional activity without activating retinoic acid response elements (RAREs).[4] | Not specified in the provided results. | Unique in its selective suppression of AP-1-mediated transcription.[4] |
| Curcumin | c-Jun | Inhibits c-Jun activation. | Not specified in the provided results. | Can attenuate MPP+-mediated cell death, suggesting a role in neuroprotection.[5][6] |
Experimental Validation Protocols
The following are detailed methodologies for key experiments used to validate the inhibitory activity of TAC-101 on the AP-1 signaling pathway.
AP-1 DNA Binding Activity Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay is used to determine if an inhibitor can prevent the binding of the AP-1 transcription factor to its specific DNA consensus sequence.[7]
Protocol:
-
Nuclear Extract Preparation:
-
Culture cells (e.g., TMK-1 human gastric carcinoma cells) to 80-90% confluency.
-
Treat cells with the desired concentrations of TAC-101 or vehicle control for a specified time.
-
Harvest cells and isolate nuclear extracts using a nuclear extraction kit.
-
Determine protein concentration of the nuclear extracts using a Bradford assay.
-
-
Probe Labeling:
-
Synthesize and anneal double-stranded oligonucleotides containing the AP-1 consensus sequence (5'-CGCTTGATGACTCAGCCGGAA-3').
-
Label the oligonucleotide probe with a non-radioactive label (e.g., biotin or a fluorescent dye) or a radioactive isotope (e.g., ³²P) using a terminal deoxynucleotidyl transferase or T4 polynucleotide kinase, respectively.[8]
-
-
Binding Reaction:
-
In a final volume of 20 µL, combine the following in order: 10 µg of nuclear extract, 1 µg of poly(dI-dC) as a non-specific competitor, binding buffer, and the labeled probe.
-
For competition experiments, add a 50-fold molar excess of unlabeled AP-1 oligonucleotide before adding the labeled probe.
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
-
-
Electrophoresis and Detection:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.
-
Transfer the DNA to a nylon membrane and detect the labeled probe using a method appropriate for the label (e.g., chemiluminescence for biotin, autoradiography for ³²P, or fluorescence imaging).[9]
-
AP-1 Transcriptional Activity Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of an inhibitor to suppress the transcriptional activity of AP-1.[10][11]
Protocol:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293 or a cancer cell line) in a 96-well plate.
-
Co-transfect the cells with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple AP-1 binding sites and a control plasmid expressing Renilla luciferase for normalization.[12]
-
-
Inhibitor Treatment and Stimulation:
-
After 24 hours of transfection, treat the cells with various concentrations of TAC-101 or a vehicle control.
-
After a pre-incubation period with the inhibitor, stimulate the cells with an AP-1 activator, such as phorbol 12-myristate 13-acetate (PMA), for 6-24 hours.[10]
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[12]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the percentage of inhibition of AP-1 activity for each concentration of the inhibitor compared to the stimulated control.
-
Cell Viability and Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or anti-proliferative effects of the inhibitor on cancer cells.[13][14]
Protocol:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[15]
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of TAC-101 or a vehicle control for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Visualizing the Pathways and Workflows
The following diagrams illustrate the AP-1 signaling pathway and the experimental workflows described above.
Caption: AP-1 Signaling Pathway and the inhibitory action of TAC-101.
Caption: Workflow for the Electrophoretic Mobility Shift Assay (EMSA).
Caption: Workflow for the AP-1 Luciferase Reporter Assay.
Conclusion
The experimental evidence strongly supports the validation of TAC-101 as a specific inhibitor of the AP-1 signaling pathway. Its ability to suppress AP-1 DNA binding and transcriptional activity translates into potent anti-tumor and anti-angiogenic effects in preclinical models.[2][3] This comparative guide provides researchers with the necessary data and protocols to evaluate TAC-101 and other AP-1 inhibitors, facilitating further research and development in this promising area of cancer therapy.
References
- 1. The induction of apoptosis and inhibition of AP-1 activity by TAC-101 (4-[3,5-bis(trimethylsilyl) benzamido] benzoic acid) may result in life prolonging effect in animals bearing metastasizing cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TAC-101 (4-[3,5-bis(trimethylsilyl)benzamido]benzoic acid) inhibits spontaneous mediastinal lymph node metastasis produced by orthotopic implantation of Lewis lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A potential use of a synthetic retinoid TAC-101 as an orally active agent that blocks angiogenesis in liver metastases of human stomach cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regulation and Control of AP-1 Binding Activity in Embryotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncology.wisc.edu [oncology.wisc.edu]
- 9. licorbio.com [licorbio.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. caymanchem.com [caymanchem.com]
- 12. 2.5. AP-1 Luciferase Reporter Assay [bio-protocol.org]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. atcc.org [atcc.org]
- 16. researchgate.net [researchgate.net]
The Structure-Activity Relationship of 2,5-Dimethyl-Benzenesulfonylamino Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The strategic placement of substituents on the phenyl ring and the sulfonamide nitrogen allows for the fine-tuning of their pharmacological properties. This guide focuses on the structure-activity relationship (SAR) of 2,5-dimethyl-benzenesulfonylamino derivatives, a class of compounds with underexplored potential. While a comprehensive body of literature on this specific substitution pattern is emerging, we can extrapolate key SAR principles from the broader family of benzenesulfonamides to guide future drug discovery efforts.
This guide provides a comparative analysis of the potential biological activities of these derivatives, supported by detailed experimental protocols for their evaluation and illustrative data.
Structure-Activity Relationship Insights
The biological activity of benzenesulfonamide derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and the group attached to the sulfonamide nitrogen. For 2,5-dimethyl-benzenesulfonylamino derivatives, the following SAR principles can be inferred from related compounds:
-
The 2,5-Dimethylphenyl Moiety : The presence of two methyl groups at the 2 and 5 positions of the benzene ring introduces steric bulk and increases lipophilicity. This can influence the compound's ability to fit into the active site of a target protein and its membrane permeability. The electron-donating nature of the methyl groups can also modulate the electronic properties of the sulfonamide group.
-
Substituents on the Sulfonamide Nitrogen (R-group) : The nature of the substituent attached to the sulfonamide nitrogen is a critical determinant of biological activity and target selectivity.
-
Heterocyclic Rings : Incorporation of various heterocyclic moieties (e.g., thiazole, pyrimidine, imidazole) can lead to a broad spectrum of activities, including antimicrobial and anticancer effects. These rings can form key hydrogen bonds and hydrophobic interactions with target enzymes.
-
Alkyl and Aryl Groups : Simple alkyl or aryl substituents can also confer significant biological activity. The size, shape, and electronic properties of these groups dictate the potency and selectivity of the compounds. For instance, some studies on N-substituted benzenesulfonamides have shown that the nature of these substituents is crucial for their antimicrobial and cytotoxic effects.
-
Hydrazide and Hydrazone Linkages : The introduction of hydrazide or hydrazone functionalities can lead to potent enzyme inhibitors and anticancer agents. These groups can act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.
-
Comparative Biological Activity Data
To illustrate the potential therapeutic applications of 2,5-dimethyl-benzenesulfonylamino derivatives, the following tables summarize hypothetical biological data based on trends observed in the broader benzenesulfonamide literature. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Illustrative Anticancer Activity of 2,5-Dimethyl-Benzenesulfonylamino Derivatives
| Compound ID | R-Group on Sulfonamide Nitrogen | Target Cell Line | IC50 (µM) |
| DMBS-1 | 4-Fluorophenyl | MCF-7 (Breast Cancer) | 15.2 |
| DMBS-2 | 2-Thiazolyl | A549 (Lung Cancer) | 8.5 |
| DMBS-3 | 3-Pyridyl | HeLa (Cervical Cancer) | 12.8 |
| DMBS-4 | Benzyl | PC-3 (Prostate Cancer) | 22.1 |
| Doxorubicin | (Reference Drug) | Various | <1 |
Table 2: Illustrative Antimicrobial Activity of 2,5-Dimethyl-Benzenesulfonylamino Derivatives
| Compound ID | R-Group on Sulfonamide Nitrogen | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| DMBS-5 | 5-Nitrofuryl | 16 | 32 | >64 |
| DMBS-6 | 4-Chlorophenyl | 8 | 64 | 32 |
| DMBS-7 | 2-Pyrimidinyl | 32 | 16 | 64 |
| DMBS-8 | Cyclohexyl | >64 | >64 | >64 |
| Ciprofloxacin | (Reference Drug) | 1 | 0.5 | N/A |
| Fluconazole | (Reference Drug) | N/A | N/A | 8 |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are standard protocols for key biological assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment : Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.
-
Inoculum Preparation : Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Compound Dilution : Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation : Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubation : Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup : In a 96-well plate, add the kinase, a kinase-specific substrate, and the test compound at various concentrations.
-
Initiation of Reaction : Start the kinase reaction by adding ATP.
-
Incubation : Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection : Add a detection reagent that measures the amount of ATP remaining or ADP produced. Luminescence is typically measured.
-
Data Analysis : The inhibitory effect is calculated based on the reduction in kinase activity compared to a control without the inhibitor. IC50 values are determined from dose-response curves.
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and biological evaluation of novel derivatives.
Caption: A potential signaling pathway targeted by an anticancer derivative.
A Comparative Analysis of Benzenesulfonylamino and Carboxamido Benzoic Acids in Drug Discovery
An objective comparison of two critical pharmacophores, benzenesulfonylamino and carboxamido benzoic acids, for researchers, scientists, and drug development professionals. This guide delves into their synthesis, physicochemical properties, and biological activities, supported by experimental data and detailed protocols.
The benzenesulfonylamino and carboxamido moieties, when attached to a benzoic acid scaffold, create two distinct classes of molecules with significant applications in medicinal chemistry. While both are valued for their ability to interact with biological targets, their unique structural and electronic properties dictate their preferred roles in drug design. The benzenesulfonylamino group is renowned for its potent zinc-binding capabilities, making it a cornerstone for inhibitors of metalloenzymes. In contrast, the carboxamido linkage provides a versatile platform for establishing hydrogen bond networks, crucial for binding to a wide array of protein targets. This guide provides a comparative analysis of these two scaffolds to inform rational drug design.
Physicochemical Properties: A Tale of Two Linkers
The choice between a sulfonamide and a carboxamide linker significantly influences the physicochemical properties of the parent benzoic acid. These properties, including acidity, solubility, and hydrogen bonding potential, are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.
| Property | Benzenesulfonylamino Benzoic Acids | Carboxamido Benzoic Acids | Rationale |
| Acidity (pKa) | Sulfonamide N-H pKa ~10 | Amide N-H pKa ~17 | The strongly electron-withdrawing sulfonyl group makes the sulfonamide proton significantly more acidic than the carboxamide proton. |
| Solubility | Generally moderate solubility. Can be enhanced by modifying substituents. | Slightly soluble in water, soluble in many organic solvents. Solubility is influenced by the overall structure. | Both scaffolds contain polar groups capable of hydrogen bonding, but the hydrophobic benzene rings can limit water solubility. |
| Hydrogen Bonding | The -SO2NH- group has both H-bond donors (N-H) and acceptors (S=O). | The -CONH- group has both H-bond donors (N-H) and acceptors (C=O). | Both groups are effective hydrogen bond participants, a key feature for receptor binding. The geometry and electronic nature of the bonds differ. |
| Melting Point | Generally high, crystalline solids. | Relatively high due to intermolecular hydrogen bonding. | Strong intermolecular forces, including hydrogen bonding and aromatic stacking, lead to high melting points for both classes. |
Synthesis of Core Scaffolds
The synthetic routes to these compounds are well-established, typically involving the coupling of a benzoic acid derivative with either a sulfonyl chloride or an amine.
General Synthesis of Benzenesulfonylamino Benzoic Acids
The most common approach involves the reaction of a 4-(chlorosulfonyl)benzoyl derivative with a primary or secondary amine, followed by hydrolysis of an ester protecting group, if present, to yield the final carboxylic acid.
Caption: General synthesis of benzenesulfonylamino benzoic acids.
General Synthesis of Carboxamido Benzoic Acids
These compounds are typically synthesized via an amide coupling reaction between an amino-benzoic acid and a benzoyl chloride or by coupling a benzoic acid with an aniline derivative using a coupling agent.
Caption: Common synthetic routes to carboxamido benzoic acids.
Comparative Biological Activity and Enzyme Inhibition
The most striking difference between the two scaffolds lies in their biological activity, which is a direct consequence of their chemical nature.
Benzenesulfonylamino Derivatives: Masters of Metalloenzyme Inhibition
The benzenesulfonylamino (-SO2NH-) group is a classical zinc-binding group (ZBG). Its geometry and electronic properties allow it to coordinate effectively to the zinc ion often found in the active sites of metalloenzymes. This makes it a privileged scaffold for designing potent inhibitors of targets like carbonic anhydrases (CAs).
-
Carbonic Anhydrase (CA) Inhibition: Benzenesulfonamides are among the most potent inhibitors of CAs, enzymes involved in processes like pH regulation, CO2 transport, and biosynthetic reactions. Their inhibition constants (Ki) against various CA isoforms frequently fall into the low nanomolar or even subnanomolar range. In contrast, the corresponding carboxamido benzoic acids are often found to be inactive or only weakly active against CAs.[1]
Caption: Benzenesulfonylamino group binding to carbonic anhydrase.
Carboxamido Derivatives: Versatile Scaffolds for Diverse Targets
The carboxamido (-CONH-) linker is a bioisostere of the ester and peptide bond and is valued for its metabolic stability and ability to form strong hydrogen bonds. This versatility allows benzamidobenzoic acids to target a broader range of enzymes that do not necessarily rely on a metal cofactor.
-
PqsD Inhibition: A series of benzamidobenzoic acids were identified as potent inhibitors of PqsD, an enzyme in the quinolone signaling pathway of Pseudomonas aeruginosa. The most active compound showed an IC50 of 6.2 μM and was highly selective, exhibiting no inhibition of RNA polymerase.
-
Other Targets: This class has also been explored as inhibitors of angiotensin-converting enzyme (ACE), casein kinase 1 (CK1), and secretory phospholipase A2 (sPLA2), a key enzyme in the inflammatory pathway.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory activities of representative compounds from both classes against various enzyme targets, highlighting the target preference of each scaffold.
| Target Enzyme | Compound Class | Example Compound | Activity (IC50 / Ki) | Reference |
| Carbonic Anhydrase IX (hCA IX) | Benzenesulfonylamino | Benzolamide-derived sulfonamide | Ki: 8.0 - 26.0 nM | [2] |
| Carbonic Anhydrase II (hCA II) | Benzenesulfonylamino | Compound 13a | Ki: 7.6 nM | [1] |
| Carbonic Anhydrase II (hCA II) | Carboxamido | Benzoic acid analogues | Weak or no activity | [1] |
| PqsD (P. aeruginosa) | Carboxamido | 3-Cl substituted benzamidobenzoic acid | IC50: 6.2 μM | |
| Thromboxane A2 Synthase | Benzenesulfonylamino | Imidazole-containing derivative (22a) | IC50: 0.39 μM | |
| h-NTPDase1 | Benzenesulfonylamino-Carboxamido Hybrid | Compound 3i | IC50: 2.88 μM | |
| HMG-CoA Reductase | Carboxamido | S-2E-CoA | Ki: 18.11 μM |
Experimental Protocols
Detailed and reproducible experimental methods are fundamental to scientific comparison. Below are representative protocols for the synthesis and biological evaluation of these compounds.
Protocol 1: Synthesis of N-substituted 4-sulfamoylbenzoic acid
This protocol is a generalized procedure based on common synthetic routes.
-
Sulfonamide Formation: Dissolve methyl 4-(chlorosulfonyl)benzoate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or pyridine. Cool the solution to 0 °C in an ice bath. Add the desired primary or secondary amine (1.1 eq) dropwise. If not using pyridine as the solvent, add a base such as triethylamine (TEA) (1.2 eq). Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide ester.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Ester Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide or sodium hydroxide (2-3 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Final Isolation: Acidify the reaction mixture to pH 2-3 with 1M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final N-substituted 4-sulfamoylbenzoic acid.
Protocol 2: Carbonic Anhydrase Inhibition Assay
This protocol describes a common method for evaluating the inhibition of CA activity.[2]
-
Assay Principle: The assay measures the inhibition of CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be monitored spectrophotometrically at 400 nm.
-
Reagents:
-
Assay Buffer: Tris-HCl buffer (e.g., 20 mM, pH 7.4).
-
Enzyme: Purified human carbonic anhydrase isoform (e.g., hCA II).
-
Substrate: 4-Nitrophenyl acetate (NPA) solution in acetonitrile.
-
Inhibitor: Test compounds (benzenesulfonylamino or carboxamido benzoic acids) dissolved in DMSO.
-
-
Procedure:
-
In a 96-well plate, add 140 µL of assay buffer, 20 µL of the enzyme solution, and 20 µL of the test inhibitor at various concentrations.
-
Incubate the plate at room temperature for 10 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding 20 µL of the NPA substrate solution.
-
Immediately measure the absorbance at 400 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of absorbance vs. time).
-
Determine the percentage of inhibition for each inhibitor concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation if the inhibition mechanism is competitive.
-
Conclusion
The comparative analysis of benzenesulfonylamino and carboxamido benzoic acids reveals two powerful, yet distinct, scaffolds for drug discovery.
-
Benzenesulfonylamino benzoic acids are the undisputed choice for targeting metalloenzymes, particularly zinc-containing carbonic anhydrases, where their sulfonamide moiety acts as a potent zinc-binding group, leading to high-affinity inhibition.
-
Carboxamido benzoic acids offer greater versatility. The robust and stable amide bond is an excellent hydrogen bonding unit, enabling the design of inhibitors for a wide variety of enzyme classes that are not dependent on metal cofactors.
The selection between these two scaffolds should be a target-driven decision. For metalloenzymes, the benzenesulfonylamino group provides a validated and potent starting point. For other enzyme classes, the carboxamido group offers a more versatile and broadly applicable platform for achieving desired biological activity. Future work may continue to explore hybrid structures that leverage the properties of both functional groups to achieve novel activities and selectivities.
References
Unveiling the Cross-Reactivity Profile of 4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for highly selective therapeutic agents is a cornerstone of modern drug discovery. Understanding the cross-reactivity profile of a compound is paramount to predicting its potential on-target efficacy and off-target effects. This guide provides a comparative analysis of 4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid, a small molecule with a benzenesulfonylamino-benzoic acid scaffold, a common motif in biologically active compounds. Due to the limited publicly available data on this specific molecule, this guide will draw comparisons from structurally similar compounds and outline the established experimental protocols for determining its cross-reactivity profile.
Introduction to this compound
This compound is a synthetic organic compound with the CAS number 126146-01-8.[1] Its structure features a benzoic acid moiety linked to a dimethyl-substituted benzenesulfonylamino group. This scaffold is of interest in medicinal chemistry due to its presence in a variety of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory effects. The specific biological targets and the selectivity profile of this compound are not yet well-characterized in publicly accessible literature.
Comparative Cross-Reactivity Analysis
Given the absence of direct experimental data for this compound, we will explore the known activities of structurally related compounds to infer potential cross-reactivities. The benzenesulfonylamino-benzoic acid core is a versatile pharmacophore that can interact with a range of biological targets.
Table 1: Potential Cross-Reactivity of Benzenesulfonylamino-Benzoic Acid Derivatives Based on Structural Analogs
| Target Class | Known Interacting Scaffolds | Potential for Cross-Reactivity | Rationale |
| Protein Kinases | Benzenesulfonamide-containing inhibitors | High | The sulfonamide group is a well-known hinge-binding motif for many protein kinases. Modifications on the phenyl rings can modulate selectivity. |
| Carbonic Anhydrases | Benzenesulfonamide inhibitors | High | The sulfonamide moiety is a classic zinc-binding group in the active site of carbonic anhydrases. |
| Nuclear Receptors | Substituted benzoic acid derivatives | Moderate | The benzoic acid group can mimic endogenous ligands and interact with the ligand-binding domains of nuclear receptors. |
| G-Protein Coupled Receptors (GPCRs) | Benzoic acid and sulfonamide derivatives | Moderate | Various GPCRs recognize ligands containing carboxylic acid and sulfonamide functionalities. |
| Phosphatases | Substituted benzoic acid derivatives | Low to Moderate | Some phosphatase inhibitors incorporate a benzoic acid moiety for active site recognition. |
This table is based on the analysis of structurally similar compounds and does not represent direct experimental data for this compound.
Experimental Protocols for Cross-Reactivity Profiling
To definitively determine the cross-reactivity profile of this compound, a series of robust experimental assays are required. The following are standard methodologies employed in the pharmaceutical industry and academia.
In Vitro Kinase Inhibition Assay
This assay is crucial for assessing the selectivity of a compound against a broad panel of protein kinases.
Protocol:
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Kinase Panel: A large panel of purified recombinant protein kinases is utilized.
-
Assay Reaction: The compound is incubated with each kinase, a suitable substrate (e.g., a generic peptide or protein), and ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a fluorescent readout).
-
Detection: The transfer of the phosphate group from ATP to the substrate is measured. This can be quantified by various methods, including:
-
Radiometric Assay: Measuring the incorporation of ³²P into the substrate.
-
Luminescence-based Assay: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
-
Fluorescence-based Assay: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is calculated for each kinase in the panel. The results are typically presented as a selectivity tree or a heatmap to visualize the cross-reactivity profile.
Caption: Workflow for determining kinase inhibitor selectivity.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to assess target engagement and can be adapted to profile cross-reactivity in a cellular context. The principle is that a compound binding to its target protein stabilizes the protein against thermal denaturation.
Protocol:
-
Cell Treatment: Intact cells are treated with this compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. This can be performed for a panel of potential off-targets to assess cellular selectivity.
Caption: General workflow of a CETSA experiment.
Potential Signaling Pathway Involvement
Based on the common targets of the benzenesulfonylamino-benzoic acid scaffold, a hypothetical signaling pathway that could be modulated by this compound is the MAP kinase pathway, which is frequently dysregulated in cancer and inflammatory diseases.
Caption: Potential inhibition of the MAPK signaling pathway.
Conclusion
While direct experimental data for the cross-reactivity of this compound is currently unavailable in the public domain, analysis of its structural features and comparison with related compounds suggest a potential for interaction with several target classes, most notably protein kinases and carbonic anhydrases. To definitively establish its selectivity profile, rigorous experimental evaluation using techniques such as broad-panel in vitro kinase assays and cellular thermal shift assays is essential. The protocols and conceptual frameworks provided in this guide offer a roadmap for researchers to undertake a comprehensive cross-reactivity assessment of this and other novel chemical entities, a critical step in the journey of drug discovery and development.
References
A Comparative Guide to Confirming the Binding Mode of Benzenesulfonylamino Compounds to Their Target
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental and computational methods used to confirm the binding mode of benzenesulfonylamino compounds to their protein targets. It includes supporting experimental data, detailed protocols for key techniques, and visualizations to clarify complex workflows and molecular interactions. The focus is on benzenesulfonamides as inhibitors of carbonic anhydrases (CAs), a well-studied class of interactions that serves as an excellent model system.
Introduction
Benzenesulfonylamino compounds are a cornerstone in medicinal chemistry, most notably as inhibitors of carbonic anhydrases.[1] Understanding the precise binding mode of these compounds is critical for rational drug design and lead optimization. This guide compares the three primary methodologies for elucidating these interactions: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and in silico molecular docking.
Quantitative Data Presentation: A Comparative Analysis
The inhibitory potency of various benzenesulfonylamino derivatives against human carbonic anhydrase (hCA) isoforms is a key determinant of their therapeutic potential. The following tables summarize inhibition constants (Kᵢ), 50% inhibitory concentrations (IC₅₀), and computationally derived binding energies. Lower Kᵢ and IC₅₀ values indicate higher potency.
Table 1: Inhibitory Potency (Kᵢ) of Benzenesulfonamide Derivatives against hCA Isoforms (in nM)
| Compound/Derivative | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference(s) |
| Acetazolamide (AAZ) - Standard | 250 | 12.0 - 12.1 | 25.0 - 25.8 | 5.7 | [2][3][4] |
| 4-phenylacetamidomethyl-benzenesulfonamide (4ITP) | 75 | 54 | 136 | 212 | [5] |
| Indolylchalcone-benzenesulfonamide-1,2,3-triazole 6d | 18.8 | - | - | - | [3] |
| Indolylchalcone-benzenesulfonamide-1,2,3-triazole 6q | 38.3 | - | - | - | [3] |
| Benzylaminoethyureido-tailed sulfonamide 34 | - | 2.8 | - | - | [2] |
| Benzylaminoethyureido-tailed sulfonamide 24 | - | 5.3 | - | - | [2] |
| Benzylaminoethyureido-tailed sulfonamide 35 | - | - | - | 7.2 | [2] |
| Quinazoline-based Schiff's base 3 | - | - | - | 5.4 | [4] |
| Quinazoline-based Schiff's base 10 | - | - | - | 25.5 | [4] |
Table 2: 50% Inhibitory Concentration (IC₅₀) of Benzenesulfonamide Derivatives against hCA Isoforms
| Compound/Derivative | hCA I (IC₅₀, µM) | hCA II (IC₅₀, µM) | hCA IX (IC₅₀, nM) | hCA XII (IC₅₀, nM) | Reference(s) |
| Acetazolamide (AAZ) - Standard | 0.199 | 0.133 | 63 | 92 | [6] |
| 1,2,3-triazole benzenesulfonamide derivative 17e | 0.428 | 0.095 | 25 | 31 | [6] |
| 1,2,3-triazole benzenesulfonamide derivative 17f | 0.638 | 0.164 | 52 | 80 | [6] |
| Thiazolidinone-containing benzenesulfonamide 8 (3-OH) | - | 151.3 (nM) | 140.9 (nM) | - | [7] |
| Thiazolidinone-containing benzenesulfonamide 11 (4-OCH₃) | - | 115.4 (nM) | 117.2 (nM) | - | [7] |
Table 3: Molecular Docking Binding Energies of Benzenesulfonamide Derivatives against hCA Isoforms
| Compound/Derivative | Target Isoform | Binding Energy (kcal/mol) | Reference(s) |
| Thiazolidinone-containing derivative 8 (3-OH) | hCA IX | -6.90 | [7] |
| Thiazolidinone-containing derivative 11 (4-OCH₃) | hCA IX | -6.79 | [7] |
| Thiazolidinone-containing derivative 14 | hCA IX | -6.51 | [7] |
| Benzenesulfonamide-triazole derivative 9c | hCA I | -5.13 | [8] |
| Benzenesulfonamide-triazole derivative 9h | hCA II | -5.32 | [8] |
Methodology Comparison: Experimental vs. Computational
Confirming the binding mode of a compound involves a multi-faceted approach, often combining high-resolution structural biology with computational predictions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
X-ray Crystallography: Co-crystallization Method
X-ray crystallography provides atomic-level detail of the protein-ligand complex, considered the "gold standard" for structural determination.[9][10]
Objective: To obtain a high-resolution 3D structure of the benzenesulfonylamino compound in complex with its target protein.
Protocol:
-
Protein Expression and Purification:
-
Express the target protein (e.g., human Carbonic Anhydrase II) in a suitable expression system (e.g., E. coli).
-
Purify the protein to >95% homogeneity using chromatography techniques (e.g., affinity, ion exchange, and size-exclusion chromatography).
-
Concentrate the purified protein to a concentration suitable for crystallization, typically 10-20 mg/mL.[11]
-
-
Protein-Ligand Complex Formation:
-
Dissolve the benzenesulfonylamino compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 100 mM).[11]
-
Incubate the purified protein with the ligand. The ligand concentration should be in excess (typically 10-fold) of the protein's dissociation constant (Kᵈ) to ensure saturation.[11] If Kᵈ is unknown, a 3 to 10-fold molar excess of ligand to protein is a good starting point.
-
Incubation time can vary from 30 minutes to several hours, typically at 4°C or room temperature.[11][12]
-
-
Crystallization Screening:
-
Use the protein-ligand complex solution to set up crystallization trials. The hanging drop or sitting drop vapor diffusion method is commonly used.
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using commercial or in-house screens.
-
-
Crystal Optimization and Growth:
-
Optimize initial "hit" conditions by systematically varying the concentrations of precipitant, protein, and other components to grow diffraction-quality single crystals. Microseeding can be employed to improve crystal quality and reproducibility.[9]
-
-
Data Collection and Structure Determination:
-
Harvest a suitable crystal and flash-cool it in liquid nitrogen, often using a cryoprotectant.[9]
-
Collect X-ray diffraction data using a synchrotron beamline or an in-house X-ray source.
-
Process the diffraction data to obtain an electron density map.
-
Solve the protein structure using molecular replacement if a homologous structure is available.
-
Build the atomic model of the protein and the bound ligand into the electron density map and refine the structure to achieve optimal agreement with the experimental data.
-
NMR Spectroscopy: ¹H-¹⁵N HSQC Titration
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on the binding site, affinity, and conformational changes.[13][14]
Objective: To identify the amino acid residues in the target protein that are involved in binding the benzenesulfonylamino compound and to determine the binding affinity (Kᵈ).
Protocol:
-
Sample Preparation:
-
Express and purify the target protein with uniform ¹⁵N isotopic labeling.
-
Prepare a concentrated, stock solution of the ¹⁵N-labeled protein (typically 100-500 µM) in a suitable NMR buffer (e.g., phosphate or HEPES, pH 6.0-7.5) containing 5-10% D₂O.[13][15]
-
Prepare a concentrated stock solution of the unlabeled benzenesulfonylamino compound in the same NMR buffer (if soluble) or in a deuterated solvent like DMSO-d₆.
-
-
NMR Data Acquisition:
-
Acquire a reference 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum of the ¹⁵N-labeled protein alone. This spectrum serves as a "fingerprint" of the protein backbone.[16]
-
Initiate a titration by adding a small aliquot of the concentrated ligand stock solution to the protein sample.[17]
-
Acquire a series of ¹H-¹⁵N HSQC spectra after each addition of the ligand, creating a set of spectra at increasing ligand-to-protein molar ratios (e.g., 0.2:1, 0.5:1, 1:1, 2:1, 5:1, etc.).[14][17]
-
-
Data Analysis:
-
Overlay the series of HSQC spectra. Amide peaks (resonances) corresponding to residues at or near the binding site will show chemical shift perturbations (CSPs) or significant line broadening upon ligand binding.[14]
-
Map the residues with significant CSPs onto the 3D structure of the protein to identify the binding interface.
-
Quantify the magnitude of the chemical shift changes as a function of the total ligand concentration.
-
Fit the titration data to a binding isotherm equation to calculate the equilibrium dissociation constant (Kᵈ), which quantifies the binding affinity.
-
Computational Method: Molecular Docking
Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a binding energy score.[18]
Objective: To predict the binding mode of a benzenesulfonylamino compound within the active site of its target and to rank it based on a calculated binding score.
Protocol (using AutoDock Vina as an example):
-
Preparation of Receptor (Protein):
-
Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be generated.[19]
-
Prepare the protein file: remove water molecules and any co-crystallized ligands, add polar hydrogen atoms, and assign partial charges (e.g., Gasteiger charges). This is often done using software like AutoDock Tools (ADT) or Chimera.[19][20]
-
Save the prepared protein structure in the PDBQT file format.[19]
-
-
Preparation of Ligand (Compound):
-
Obtain the 2D or 3D structure of the benzenesulfonylamino compound (e.g., from PubChem as an SDF file).
-
Convert the 2D structure to 3D and optimize its geometry using a program like Avogadro or Open Babel.
-
In ADT, define the rotatable bonds of the ligand to allow for conformational flexibility during docking.[19]
-
Save the prepared ligand in the PDBQT file format.[20]
-
-
Grid Box Generation:
-
Define a 3D grid box that encompasses the entire binding site of the protein. The size and center of this box dictate the search space for the docking algorithm.[20] For site-specific docking, the box should be centered on the known active site.
-
-
Running the Docking Simulation:
-
Use the AutoDock Vina command-line interface to run the docking calculation.[21] The command specifies the prepared protein and ligand PDBQT files, the grid box parameters, and an output file for the results.
-
The exhaustiveness parameter can be adjusted to control the computational effort of the search; higher values increase the chances of finding the optimal pose but require more time.[21]
-
-
Analysis of Results:
-
Vina will generate several possible binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). The most negative score represents the most favorable predicted binding mode.
-
Visualize the top-ranked poses within the protein's active site using molecular graphics software like PyMOL or Discovery Studio.
-
Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein to rationalize the predicted binding mode.
-
Visualization of Binding Mode
The canonical binding mode of benzenesulfonamides to carbonic anhydrase involves key interactions with the catalytic zinc ion and surrounding active site residues.
This diagram illustrates the fundamental interactions: the deprotonated sulfonamide group coordinates with the active site zinc ion, a hallmark of this inhibitor class.[5][22] Additionally, hydrogen bonds, often with residues like Threonine 199, further stabilize the complex. The "tail" or R-group of the benzenesulfonamide extends into other pockets of the active site, influencing isoform selectivity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition Activities of Schiff’s Bases Based on Quinazoline-Linked Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory Evaluation and Molecular Docking Analysis of Benzenesulfonamides on Carbonic Anhydrase II | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 12. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. renafobis.fr [renafobis.fr]
- 16. protein-nmr.org.uk [protein-nmr.org.uk]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Steps for performing molecular docking using autodockvina | PDF [slideshare.net]
- 20. youtube.com [youtube.com]
- 21. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 22. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Novel Sulfonamides and Standard-of-Care Drugs in VEGFR-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Emerging Anticancer Agents
The landscape of cancer therapy is continually evolving, with a significant focus on targeted treatments that disrupt specific molecular pathways crucial for tumor growth and survival. One of the most validated targets in oncology is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients.[1][2] Inhibition of VEGFR-2 is a cornerstone of anti-angiogenic therapy, with several approved drugs, including the multi-kinase inhibitors Sorafenib and Pazopanib, established as the standard of care for various malignancies.[3]
This guide provides a head-to-head comparison of novel sulfonamide-based VEGFR-2 inhibitors against these standard-of-care drugs. The sulfonamide scaffold has emerged as a versatile and promising platform in drug discovery, yielding compounds with potent and selective anticancer activity.[1][2] We present a synthesis of preclinical data from various studies, focusing on quantitative measures of efficacy, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of selected novel sulfonamide derivatives compared to the standard-of-care drugs, Sorafenib and Pazopanib. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the target's activity. It is important to note that IC50 values can vary between different studies and assay conditions.
Table 1: In Vitro VEGFR-2 Kinase Inhibition (IC50)
| Compound | VEGFR-2 IC50 (nM) | Reference |
| Novel Sulfonamides | ||
| Compound 15 | 78.7 | [4][5] |
| Compound 1 | 23.1 | [1] |
| Compound 11 | 192 | [6] |
| Standard of Care | ||
| Sorafenib | 41.6 - 90 | [3][5] |
| Pazopanib | 30 | [3] |
Table 2: In Vitro Anti-proliferative Activity against Cancer Cell Lines (IC50 in µM)
| Compound | HCT-116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | A549 (Lung) | Reference |
| Novel Sulfonamides | |||||
| Compound 6 | 3.53 | 3.33 | 4.31 | - | [4][5] |
| Compound 15 | - | - | - | - | [4][5] |
| Compound 33 | - | 4.31 | - | - | [1] |
| Compound 10b | - | - | - | 6.48 | [6] |
| Standard of Care | |||||
| Sorafenib | 9.30 | 2.97 - 7.40 | 6.72 | 14.10 | [1][5][6] |
| Pazopanib | >10 | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this comparison.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of the VEGFR-2 kinase.
-
Reagents and Materials : Recombinant human VEGFR-2 kinase domain, kinase buffer (e.g., Tris-HCl, MgCl2, DTT), ATP, a suitable substrate (e.g., a synthetic peptide), test compounds, and a detection reagent (e.g., ADP-Glo™, HTRF®).
-
Procedure :
-
A serial dilution of the test compound is prepared.
-
In a microplate, the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations are combined.
-
The kinase reaction is initiated by adding a mixture of the substrate and ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and the detection reagent is added according to the manufacturer's instructions.
-
The signal (luminescence or fluorescence) is measured using a microplate reader.
-
The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control, and the IC50 value is determined by fitting the data to a dose-response curve.[7]
-
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Plating : Cancer cells (e.g., HCT-116, HepG2, MCF-7) are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment : The cells are treated with a range of concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation : The cells are incubated for a specified period (e.g., 72 hours).
-
MTT Addition : The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at approximately 570 nm using a microplate reader. The results are used to calculate the percentage of cell viability and determine the IC50 value.
Western Blot for Phospho-VEGFR2 (p-VEGFR2)
This technique is used to detect the phosphorylation status of VEGFR-2, which is an indicator of its activation.
-
Cell Culture and Treatment : Endothelial cells (e.g., HUVECs) are grown to 70-80% confluency and then serum-starved to reduce basal receptor phosphorylation.
-
Inhibitor Pre-treatment : The cells are pre-incubated with the test compound at desired concentrations for 1-2 hours.
-
VEGF Stimulation : The cells are stimulated with VEGF to induce VEGFR-2 phosphorylation.
-
Cell Lysis : The cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The protein concentration in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting :
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for p-VEGFR2 (e.g., at Tyr1175).
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using a chemiluminescence reagent. The results are compared to total VEGFR-2 and a loading control (e.g., GAPDH) to determine the extent of inhibition.[9]
-
Signaling Pathway and Experimental Workflow Visualization
To illustrate the mechanism of action and experimental design, the following diagrams are provided in the DOT language for Graphviz.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Caption: Experimental workflow for comparative analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. atcc.org [atcc.org]
- 9. benchchem.com [benchchem.com]
Bridging the Gap: Validating In Silico Discoveries with In Vitro Experiments
A Comparative Guide for Researchers in Drug Development
The integration of computational and experimental approaches has revolutionized modern drug discovery. In silico screening, a powerful computational technique, allows for the rapid and cost-effective screening of vast virtual libraries of small molecules to identify potential drug candidates. However, these computational predictions are theoretical and necessitate rigorous experimental validation to confirm their biological activity. This guide provides an objective comparison of in silico screening results with their corresponding in vitro validation, offering researchers, scientists, and drug development professionals a comprehensive overview of this critical process, complete with supporting experimental data and detailed methodologies.
The journey from a computational "hit" to a validated lead compound is a multi-step process that relies on a cascade of in vitro assays to confirm the predicted biological activity. These assays are designed to eliminate false positives and provide a more accurate understanding of a compound's efficacy and mechanism of action.
From Virtual Prediction to Tangible Results: A Comparative Analysis
A crucial step in the validation process is to compare the predicted binding affinities or inhibitory activities from in silico models with experimentally determined values. This comparison helps to assess the accuracy of the computational model and provides confidence in the identified hits.
Below is a table summarizing the results of a study that used in silico methods to predict the inhibitory potential of a series of triterpenes against the enzyme monoacylglycerol lipase (MAGL), a therapeutic target for several neurological disorders. The predicted binding affinities (Docking Scores) were then compared with the experimentally determined half-maximal inhibitory concentrations (IC50) from in vitro assays.
Table 1: Comparison of In Silico Predictions and In Vitro Validation of MAGL Inhibitors [1]
| Compound | In Silico Docking Score (kcal/mol) | In Vitro IC50 (nM) on purified rat MAGL | In Vitro IC50 (nM) on HeLa cell MAGL |
| Pristimerin | -11.5 | 93 ± 8 | 398 ± 68 |
| Euphol | -10.7 | 315 ± 1 | 882 ± 78 |
Data presented in this table is for illustrative purposes and is based on findings from a study on triterpene inhibitors of MAGL.[1]
The data clearly demonstrates a correlation between the in silico predictions and the in vitro results, with compounds having more favorable docking scores generally exhibiting lower IC50 values, indicating higher potency.
The Workflow: From Computational Hit to Validated Lead
The process of validating in silico hits involves a structured workflow designed to systematically evaluate and confirm the activity of the identified compounds.
Figure 1. A generalized workflow for the validation of in silico screening hits.
Key Experimental Protocols for In Vitro Validation
A variety of in vitro assays are employed to validate the hits identified from in silico screening. The choice of assay depends on the biological target and the desired information. Below are detailed methodologies for some of the most commonly used experiments.
Biochemical Assays: Assessing Direct Target Engagement
These assays are crucial for confirming that the identified compound directly interacts with the target protein and modulates its activity.
1. In Vitro Kinase Assay (Luminescence-Based)
This assay is used to determine the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents and Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
Test compound (inhibitor)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Luminescence-based detection reagent (e.g., Kinase-Glo®)
-
96-well or 384-well plates
-
-
Procedure:
-
Prepare a serial dilution of the test compound in the kinase assay buffer.
-
Add the kinase enzyme and substrate to the wells of the assay plate.
-
Add the diluted test compound to the respective wells. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
Stop the reaction and measure the signal by adding the luminescence-based detection reagent. This reagent measures the amount of ATP remaining, which is inversely proportional to the kinase activity.
-
Read the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding affinity and kinetics of the interaction between a compound and its target protein in real-time.
-
Reagents and Materials:
-
Purified target protein (ligand)
-
Test compound (analyte)
-
SPR sensor chip
-
Running buffer
-
Immobilization reagents
-
-
Procedure:
-
Immobilize the target protein onto the surface of the sensor chip.
-
Prepare a series of dilutions of the test compound in the running buffer.
-
Inject the diluted compound over the sensor surface at a constant flow rate.
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of compound binding to the immobilized protein.
-
After the association phase, inject the running buffer alone to monitor the dissociation of the compound from the protein.
-
Regenerate the sensor surface to remove the bound compound before the next injection.
-
Analyze the binding data to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
3. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a compound to its target protein, allowing for the determination of thermodynamic parameters of the interaction.
-
Reagents and Materials:
-
Purified target protein
-
Test compound
-
Matched buffer for both protein and compound
-
-
Procedure:
-
Load the target protein into the sample cell of the calorimeter.
-
Load the test compound into the injection syringe.
-
Perform a series of small injections of the compound into the protein solution while monitoring the heat change.
-
Integrate the heat change peaks for each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
Cell-Based Assays: Evaluating Activity in a Biological Context
These assays are essential for confirming that the compound is active in a more physiologically relevant environment and for assessing its effects on cellular processes.
1. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the effect of a compound on cell viability and proliferation.
-
Reagents and Materials:
-
Cell line of interest
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
2. Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins in cells treated with the test compound, providing insights into the compound's effect on signaling pathways.
-
Reagents and Materials:
-
Cell lysate from treated and untreated cells
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer
-
Primary antibodies specific to the target protein(s)
-
Secondary antibodies conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
-
Procedure:
-
Prepare cell lysates from cells treated with the test compound.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes the target protein.
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
-
3. Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the changes in gene expression levels in response to treatment with the test compound.
-
Reagents and Materials:
-
Total RNA extracted from treated and untreated cells
-
Reverse transcriptase
-
cDNA
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)
-
Gene-specific primers
-
-
Procedure:
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using the cDNA as a template, gene-specific primers, and a qPCR master mix.
-
Monitor the fluorescence in real-time as the DNA is amplified.
-
Determine the cycle threshold (Ct) value , which is the cycle number at which the fluorescence signal crosses a certain threshold.
-
Calculate the relative gene expression levels using the ΔΔCt method, normalizing to a reference gene.
-
Visualizing the Underlying Biology: Signaling Pathways
Understanding the signaling pathways affected by a potential drug is crucial for elucidating its mechanism of action. Diagrams created using Graphviz can effectively illustrate these complex biological networks.
Figure 2. A simplified generic signaling pathway illustrating the mechanism of action of a drug candidate.
Conclusion
The validation of in silico screening results through rigorous in vitro experimentation is an indispensable step in the drug discovery pipeline. This integrated approach combines the speed and scale of computational methods with the biological relevance of experimental assays, ultimately increasing the efficiency and success rate of identifying novel therapeutic agents. The data and protocols presented in this guide offer a framework for researchers to objectively compare and validate their findings, paving the way for the development of the next generation of medicines.
References
Assessing the Off-Target Effects of 4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical compound 4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid, a novel molecule with structural similarities to known kinase inhibitors. Based on its chemical structure, featuring a benzenesulfonylamino scaffold linked to a benzoic acid moiety, it is postulated that this compound may act as a kinase inhibitor, with a plausible primary target being Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis and a validated target in oncology.[1]
Understanding the off-target effects of a potential drug candidate is crucial for predicting its therapeutic window and potential side effects.[1] This guide compares the hypothetical off-target profile of this compound with a panel of well-characterized, clinically approved VEGFR-2 inhibitors. The provided experimental data and protocols are intended to serve as a resource for researchers aiming to evaluate the selectivity of novel kinase inhibitors.
Comparative Analysis of Kinase Inhibition Profiles
The following table summarizes the inhibitory activities (IC50/Kd in nM) of several known VEGFR-2 inhibitors against a panel of selected kinases. Lower values indicate greater potency. This data highlights the varied selectivity profiles of these established drugs, providing a benchmark for assessing novel compounds like this compound.
| Kinase Target | Sunitinib | Sorafenib | Axitinib | Pazopanib | Regorafenib | Vandetanib | Cabozantinib | Lenvatinib | Ponatinib |
| VEGFR-1 | - | 26[2] | 0.1[3] | 10 | 15[4] | - | 13 | 22 | - |
| VEGFR-2 | 80[5] | 90 | 0.2[6] | 30 | 28[4] | 40[7] | 5.4 | 4 | 1.1 |
| VEGFR-3 | - | 20[2] | 0.1-0.3[6] | 47 | 46[4] | 110[7] | 12 | 5.4 | 1.5 |
| PDGFRα | - | - | 5 | 71 | 7.3[4] | - | - | 51 | 22 |
| PDGFRβ | 2[5] | 57 | 1.6[6] | 84 | 11[4] | 1100[8] | - | 55 | 28 |
| c-Kit | - | 68 | 1.7[6] | 74 | 9.8[4] | >10000[8] | - | 75 | 11 |
| RET | - | 43[2] | - | - | 7.6[4] | 130[7] | 4.6 | 69 | 5.5 |
| B-Raf | - | 22[2] | - | - | 130[4] | - | - | - | - |
| Raf-1 | - | 6 | - | - | 42[4] | - | - | - | - |
| FGFR1 | - | 580 | - | - | - | 3600[8] | - | 107 | 40 |
| FLT3 | - | 58 | - | - | - | - | - | - | 20[9] |
| EGFR | >10000[10] | >10000[2] | - | - | - | 500[7] | - | - | - |
Experimental Protocols
To experimentally assess the on- and off-target effects of this compound, a series of biochemical and cell-based assays are recommended. Below are detailed protocols for key experiments.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a panel of purified kinases.
Objective: To determine the IC50 values of this compound against VEGFR-2 and a broad panel of off-target kinases.
Materials:
-
Purified recombinant kinases (e.g., VEGFR-2, PDGFRβ, c-Kit, etc.)
-
Kinase-specific peptide substrates
-
Adenosine triphosphate (ATP), radiolabeled [γ-³²P]ATP or fluorescently-labeled ATP analog
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (this compound) dissolved in DMSO
-
96- or 384-well assay plates
-
Phosphocellulose paper or other capture membrane (for radiometric assay)
-
Microplate reader (scintillation counter or fluorescence reader)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold dilutions.
-
Reaction Mixture Preparation: In each well of the assay plate, prepare a reaction mixture containing the assay buffer, the specific kinase, and its corresponding peptide substrate.
-
Inhibitor Addition: Add a small volume of the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Pre-incubation: Incubate the plate at room temperature for 10-20 minutes to allow the compound to bind to the kinase.
-
Initiation of Kinase Reaction: Start the reaction by adding ATP (mixed with [γ-³²P]ATP for radiometric detection) to each well. The final ATP concentration should be close to the Km value for each kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assay).
-
Detection of Kinase Activity:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Fluorescence-Based Assay: Measure the fluorescence signal using a microplate reader. The signal change corresponds to the amount of phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[11]
Objective: To confirm the intracellular binding of this compound to VEGFR-2 and to identify potential off-target binding partners.
Materials:
-
Cancer cell line expressing the target of interest (e.g., HUVECs for VEGFR-2)
-
Cell culture medium and supplements
-
Test compound (this compound) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibodies against the target protein(s) and a loading control
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with the test compound at a desired concentration (e.g., 10 µM) or with DMSO (vehicle control) for 1-2 hours at 37°C.
-
Cell Harvesting: Harvest the cells, wash with ice-cold PBS, and resuspend in PBS with protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction). Determine the protein concentration and normalize all samples. Prepare samples for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with a primary antibody specific for the target protein (e.g., anti-VEGFR-2). Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the chemiluminescent signal. Quantify the band intensities. Plot the normalized amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target engagement.
Phenotypic Screening: Cell Viability Assay
Phenotypic screens assess the overall effect of a compound on cellular behavior, which can reveal functional consequences of both on-target and off-target activities.
Objective: To evaluate the effect of this compound on the viability of cancer cell lines that are dependent on VEGFR-2 signaling, as well as those that are not, to identify potential off-target cytotoxic effects.
Materials:
-
Various cancer cell lines (e.g., HUVECs, A549, MCF-7)
-
Cell culture medium and supplements
-
Test compound (this compound) dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement like CellTiter-Glo®)
-
Microplate reader (spectrophotometer, fluorometer, or luminometer)
Procedure:
-
Cell Seeding: Seed the different cell lines into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Addition of Viability Reagent: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate for the recommended time to allow for colorimetric, fluorometric, or luminescent signal development.
-
Signal Measurement: Measure the signal using the appropriate microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the DMSO control. Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Signaling Pathway Visualization
Understanding the primary signaling pathway of the intended target is essential for interpreting experimental results. The diagram below illustrates a simplified VEGFR-2 signaling cascade.
By employing the comparative data and detailed protocols provided in this guide, researchers can systematically evaluate the off-target effects of this compound and other novel kinase inhibitors, facilitating a more comprehensive understanding of their therapeutic potential and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. oncology-central.com [oncology-central.com]
- 3. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 9. Therapeutic Potential of Regorafenib—A Multikinase Inhibitor in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and build confidence in chemical handling.
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard data for this compound is limited, its structure as a derivative of benzoic acid and a benzenesulfonylamino compound suggests potential for skin, eye, and respiratory irritation. Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash hazards.[1] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are generally suitable. Always inspect gloves for tears or holes before use.[2] |
| Body Protection | Laboratory coat or chemical-resistant coveralls. | Should be long-sleeved to provide full coverage. Ensure clothing is clean and removed before leaving the work area.[2] |
| Respiratory Protection | NIOSH-approved respirator or dust mask. | Use when handling the powder outside of a fume hood or if dust generation is likely. A particle filter (e.g., N95) is recommended.[3] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[3]
-
Conduct all handling of the solid compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Before starting, clear the workspace of any unnecessary items to prevent contamination and clutter.
2. Handling the Compound:
-
Don all required PPE as specified in the table above.
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
When weighing or transferring the powder, do so carefully to prevent the generation of dust.
-
Keep the container tightly closed when not in use to prevent contamination and accidental spills.[4]
3. Hygiene Measures:
-
Do not eat, drink, or smoke in the laboratory or designated handling areas.
-
Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[5]
4. Storage:
-
Store the compound in a cool, dry, and well-ventilated area.[4]
-
Keep the container tightly sealed and store it away from incompatible materials such as strong oxidizing agents.[1][4]
Emergency Procedures
First Aid Measures:
-
If in Eyes: Immediately rinse cautiously with plenty of water for at least 15 minutes.[4][5] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[4][5]
-
If on Skin: Wash off immediately with plenty of soap and water.[4][5] If skin irritation occurs, get medical advice.[4] Remove and wash contaminated clothing before reuse.[4]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[4][5] If feeling unwell, call a poison center or doctor.[4]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.
Spill Response:
-
Minor Spill: Evacuate non-essential personnel. Wearing appropriate PPE, gently sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[5] Avoid actions that generate dust.
-
Major Spill: Evacuate the area immediately. Contact your institution's environmental health and safety office for assistance.
Disposal Plan
All waste materials must be handled as hazardous waste and disposed of in accordance with all local, state, and federal regulations.
-
Chemical Waste: Dispose of unused this compound and any contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.[4][5]
-
Disposal Method: The recommended disposal method is to send the material to an approved waste disposal plant.[4][5] One option may include dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.
Workflow for Safe Handling
Caption: Logical workflow for handling this compound.
Quantitative Data
The following table summarizes available quantitative data for this compound.
| Property | Value |
| CAS Number | 126146-01-8[5] |
| Molecular Formula | C₁₅H₁₅NO₄S[5] |
| Molecular Weight | 305.35 g/mol [5] |
| Physical State | Solid (Assumed) |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. Benzoic acid, 4-hydroxy-3,5-dimethyl- (CAS 4919-37-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-(Dimethylamino)benzoic Acid [drugfuture.com]
- 5. chemuniverse.com [chemuniverse.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

